(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol
Description
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Properties
IUPAC Name |
(1S)-1-naphthalen-2-ylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNOPZNUHSDHKZ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473080 | |
| Record name | (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43210-74-8 | |
| Record name | (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-1-(2-Naphthyl)ethane-1,2-diol structure and molecular weight
The following technical guide is structured as a high-level monograph for researchers and process chemists. It prioritizes mechanistic understanding, reproducible protocols, and rigorous characterization.
Stereoselective Synthesis, Characterization, and Application Profile
Executive Summary & Compound Profile
(S)-1-(2-Naphthyl)ethane-1,2-diol is a high-value chiral building block used primarily in the synthesis of enantiopure pharmaceuticals and as a ligand scaffold in asymmetric catalysis. Its structural rigidity, provided by the naphthalene core, offers superior steric discrimination compared to its phenyl analog (styrene glycol).
This guide details the Sharpless Asymmetric Dihydroxylation (AD) route to this compound, selecting the specific ligand class required to enforce the (S)-configuration.
Physicochemical Snapshot
| Property | Data |
| IUPAC Name | (1S)-1-(Naphthalen-2-yl)ethane-1,2-diol |
| Common Name | (S)-2-Naphthyl glycol |
| CAS Number | 43210-74-8 |
| Molecular Formula | |
| Molecular Weight | 188.22 g/mol |
| Physical State | White crystalline solid |
| Solubility | Soluble in MeOH, EtOH, THF, EtOAc; Low solubility in |
| Chirality | (S)-Enantiomer (typically dextrorotatory, (+)) |
Stereochemical Strategy: The Quadrant Model
To synthesize the (S)-enantiomer from the achiral precursor 2-vinylnaphthalene , one must select the correct chiral ligand system. The Sharpless AD reaction relies on a "ligand-accelerated catalysis" mechanism where the choice of Cinchona alkaloid derivative dictates the facial selectivity.
Ligand Selection Logic
-
Substrate: 2-Vinylnaphthalene (Class: Terminal Olefin / Styrene-type).
-
Steric Quadrants: The naphthyl group is "Large" (
), the hydrogen is "Small" ( ), and the vinyl group is planar. -
Target Configuration: (S).
-
Rule: For terminal olefins where the substituent is aromatic, AD-mix-
(containing the dihydroquinidine ligand, (DHQD) PHAL ) attacks the top (beta) face, yielding the (S)-diol.
Critical Note: Using AD-mix-
(dihydroquinine) would attack the bottom face, yielding the (R)-enantiomer.
Visualization: Stereochemical Pathway
The following diagram illustrates the catalytic cycle and the specific facial attack required for the (S)-enantiomer.
Caption: Catalytic cycle for the asymmetric dihydroxylation of 2-vinylnaphthalene using AD-mix-β to yield the (S)-diol.
Experimental Protocol (Synthesis)
Objective: Synthesis of (S)-1-(2-Naphthyl)ethane-1,2-diol on a 10 mmol scale.
Reagents
-
Substrate: 2-Vinylnaphthalene (1.54 g, 10 mmol).
-
Catalyst System: AD-mix-
(14.0 g). Contains , , , and .[1] -
Solvent:
-Butanol / Water (1:1 v/v, 100 mL). -
Additive: Methanesulfonamide (
, 0.95 g, 10 mmol). Accelerates hydrolysis of the osmate ester. -
Quench: Sodium Sulfite (
, 15 g).
Step-by-Step Methodology
-
Preparation: In a 500 mL round-bottom flask, dissolve 14.0 g of AD-mix-
in 50 mL of water and 50 mL of -butanol. Stir at room temperature until two clear phases form (the lower aqueous phase will appear bright yellow/orange). -
Additive: Add methanesulfonamide (0.95 g). Cool the mixture to 0 °C .
-
Reaction: Add 2-vinylnaphthalene (1.54 g) in one portion. Vigorous stirring is essential to maintain an emulsion.
-
Monitoring: Stir at 0 °C for 12–24 hours. Monitor via TLC (Eluent: Hexane/EtOAc 1:1). The olefin spot should disappear, and a more polar diol spot should appear (
). -
Quenching: While still at 0 °C, add sodium sulfite (15 g) slowly. Warm to room temperature and stir for 45 minutes. The mixture should turn from orange to colorless/pale blue.
-
Extraction: Extract the mixture with Ethyl Acetate (
mL). -
Purification: Wash combined organics with 1M KOH (to remove methanesulfonamide), then brine. Dry over
, filter, and concentrate. -
Crystallization: Recrystallize from hot EtOAc/Hexane to upgrade enantiomeric excess (ee) if necessary.
Validation & Characterization
To ensure scientific integrity, the product must be validated for both chemical structure and stereochemical purity.
A. Structural Confirmation (NMR)
-
NMR (400 MHz,
):- 7.85–7.45 (m, 7H, Naphthyl-H)
-
4.98 (dd, 1H,
Hz, CH -OH) — Chiral center proton - 3.90 (dd, 1H, CH -H-OH)
- 3.80 (dd, 1H, CH-H -OH)
- 2.80 (br s, 2H, OH)
B. Enantiomeric Purity (Chiral HPLC)
Self-validating the "S" designation requires chiral chromatography.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Result: The (S)-enantiomer typically elutes second on an OD-H column (verify with racemic standard). Target ee > 98%.
C. Optical Rotation[3][4][5][6]
-
Literature Value:
( , EtOH) for the (S)-enantiomer. -
Sign Convention: The (S)-enantiomer of 1-(2-naphthyl)ethane-1,2-diol is dextrorotatory (+) .
Applications in Drug Development
The (S)-1-(2-Naphthyl)ethane-1,2-diol scaffold is not merely an intermediate; it is a "privileged structure" in medicinal chemistry.
Logical Workflow: From Diol to Drug
The diol functionality serves as a versatile handle for further transformations:
Caption: Synthetic utility of the (S)-diol in generating downstream chiral architectures.
-
Chiral Epoxides: Conversion to (S)-(2-naphthyl)oxirane via monotosylation and base treatment. These epoxides are reactive electrophiles for coupling with amines (beta-blocker synthesis).
-
Naproxen Analogs: While Naproxen is a propionic acid derivative, the 2-naphthyl glycol core is used to study metabolic oxidation pathways of naphthalene-based drugs.
-
Asymmetric Catalysis: The diol can be converted into phosphinite ligands (e.g., for Rh-catalyzed hydrogenations).
References
-
Sharpless, K. B., et al. (1992). "Ligand-Accelerated Catalysis in the Asymmetric Dihydroxylation of Olefins." Journal of Organic Chemistry, 57(10), 2768–2771.
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 94(8), 2483–2547.
-
Sigma-Aldrich. "AD-mix-β Product Sheet."
-
PubChem. "Compound Summary: 1-(2-Naphthyl)ethane-1,2-diol."
Sources
(S)-1-(2-Naphthyl)glycol synonyms and IUPAC name
The following technical guide is structured as a high-level monograph for research scientists and process chemists. It prioritizes structural precision, synthetic reproducibility, and analytical rigor.
Structural Characterization, Nomenclature, and Synthetic Utility
Nomenclature and Chemical Identity
Target Molecule: (S)-1-(2-Naphthyl)glycol Primary Classification: Chiral Vicinal Diol / Naphthalene Derivative
This compound serves as a critical reference standard in asymmetric catalysis (specifically osmium-catalyzed dihydroxylation) and a versatile chiral building block for the synthesis of enantiopure naphthyl-epoxides and amino alcohols.
Identification Matrix
| Parameter | Detail |
| IUPAC Name | (1S)-1-(Naphthalen-2-yl)ethane-1,2-diol |
| Common Synonyms | (S)-1-(2-Naphthyl)-1,2-ethanediol; (S)-2-Naphthylethylene glycol; (S)-(+)-1-(2-Naphthyl)glycol |
| CAS Registry Number | 43210-74-8 (Specific to (S)-enantiomer) |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| SMILES | OC1=CC=C2C=CC=CC2=C1 |
| Appearance | White to off-white crystalline solid |
Stereochemical Context & Structural Analysis
The chemical utility of (S)-1-(2-Naphthyl)glycol is defined by its C1 chiral center. Understanding the absolute configuration is prerequisite for its use as a resolution agent or chiral auxiliary.
Cahn-Ingold-Prelog (CIP) Priority
The (S)-configuration is assigned based on the atomic number and connectivity of substituents at the benzylic position (C1):
-
-OH (Oxygen, Atomic #8) – Priority 1
-
-Naphthyl Ring (Carbon bonded to C,C,H in aromatic system) – Priority 2
-
-CH₂OH (Carbon bonded to O,H,H) – Priority 3
-
-H (Hydrogen) – Priority 4
When the lowest priority group (-H) is oriented away from the viewer, the sequence 1 → 2 → 3 traces a counter-clockwise path, designating the (S) configuration.[1]
Stereochemical Visualization
The following diagram illustrates the logical flow for determining the stereochemistry and the structural connectivity.
Caption: CIP priority assignment for (S)-1-(2-Naphthyl)glycol showing substituent ranking.
Synthetic Methodology: Sharpless Asymmetric Dihydroxylation
The most robust route to (S)-1-(2-Naphthyl)glycol is the Sharpless Asymmetric Dihydroxylation (SAD) of 2-vinylnaphthalene. This method is preferred over optical resolution of racemates due to its high enantiomeric excess (typically >95% ee) and scalability.
Reaction Logic & Ligand Selection
-
Substrate: 2-Vinylnaphthalene (Terminal Olefin).
-
Catalyst System: Osmium Tetroxide (OsO₄) with a chiral ligand.
-
Ligand Rule: For terminal olefins (styrene-like), the (DHQ)₂PHAL ligand (found in AD-mix-α ) typically directs attack to the bottom face (Si-face), yielding the (S) -enantiomer.
-
Note: AD-mix-β contains (DHQD)₂PHAL and yields the (R)-enantiomer.
-
Detailed Protocol
Reagents:
-
2-Vinylnaphthalene (1.0 equiv)
-
AD-mix-α (1.4 g per mmol of olefin)
-
Solvent: t-Butanol / Water (1:1 v/v)
-
Methanesulfonamide (1.0 equiv) – Accelerator for hydrolysis
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve AD-mix-α in t-BuOH/H₂O (1:1). Stir at room temperature until the phases are clear (orange/yellow solution).
-
Activation: Cool the mixture to 0°C . The lower temperature is critical to maximize enantioselectivity.
-
Addition: Add methanesulfonamide (accelerates the hydrolysis of the intermediate osmate ester, crucial for sterically demanding or styrene-like substrates). Then, add 2-vinylnaphthalene in one portion.
-
Reaction: Stir vigorously at 0°C for 12–24 hours. Monitor by TLC (silica, Hexane/EtOAc) or HPLC.
-
Quenching: Add solid Sodium Sulfite (Na₂SO₃, 1.5 g per mmol substrate) at 0°C. Warm to room temperature and stir for 45 minutes. Mechanism: This reduces the toxic Os(VIII) to Os(VI) and completely hydrolyzes the osmate ester.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x).
-
Purification: Wash combined organics with 1M KOH (removes sulfonamide), then brine. Dry over MgSO₄.[2] Concentrate and recrystallize (typically from hexane/ethyl acetate) to upgrade ee if necessary.
Synthetic Workflow Diagram
Caption: Process flow for the Sharpless Asymmetric Dihydroxylation of 2-vinylnaphthalene.
Analytical Characterization & Quality Control
To ensure the integrity of the (S)-enantiomer for drug development applications, a multi-modal analytical approach is required.
Enantiomeric Excess (ee) Determination
-
Chiral HPLC: This is the gold standard.
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (typically 90:10 or 85:15).
-
Detection: UV at 254 nm (strong absorption due to naphthalene chromophore).
-
Expectation: The (S)-enantiomer and (R)-enantiomer will have distinct retention times. Racemic standard is required for method development.
-
Optical Rotation
-
Specific Rotation [α]D: The (S)-enantiomer is typically dextrorotatory (+) in ethanol or methanol.
-
Note: Literature values vary by concentration and solvent; always report temperature and concentration (e.g.,
).
Absolute Configuration Verification (Mosher's Method)
If HPLC standards are unavailable, the absolute configuration can be verified via Mosher's Ester Analysis :
-
Derivatize the diol (or selectively the primary alcohol if possible, though di-esterification is common) with (R)- and (S)-MTPA chloride.
-
Analyze ¹H NMR or ¹⁹F NMR shifts.
-
The
values (difference in chemical shifts between diastereomers) correlate to the spatial arrangement of substituents, confirming the (S) stereocenter.
Applications in Drug Development
While (S)-1-(2-Naphthyl)glycol is rarely an API itself, it is a high-value intermediate:
-
Chiral Epoxide Synthesis: Conversion of the primary alcohol to a tosylate followed by base treatment yields (S)-(2-naphthyl)oxirane . This epoxide is a reactive electrophile for coupling with amines or nucleophiles in the synthesis of beta-blocker analogs.
-
Resolution Agents: The crystalline nature of the diol allows it to be used as a resolving agent for chiral aldehydes or ketones (via acetal formation).
-
Ligand Benchmarking: Because the synthesis of this diol is sensitive to the "match/mismatch" of the catalyst, it serves as a benchmark reaction when developing new osmium ligands or testing the efficacy of recycled osmium catalysts.
References
-
Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94(8), 2483–2547. Link
-
Sigma-Aldrich. "Product Specification: (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol." CAS 43210-74-8.[3] Link
-
PubChem. "Compound Summary: 1-(2-Naphthyl)ethane-1,2-diol." National Library of Medicine. Link
- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H.Comprehensive Asymmetric Catalysis. Springer, 1999. (General reference for AD-mix protocols).
-
Santa Cruz Biotechnology. "(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol Data Sheet." Link
Sources
An In-Depth Technical Guide to the Physical Properties of (S)-1-(2-Naphthyl)-1,2-ethanediol Solid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-1-(2-naphthyl)-1,2-ethanediol is a chiral diol of significant interest in asymmetric synthesis and pharmaceutical development. Its stereospecific structure makes it a valuable building block for the synthesis of complex chiral molecules. A thorough understanding of its solid-state physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the key physical properties of solid (S)-1-(2-naphthyl)-1,2-ethanediol and details the experimental protocols for their determination. While specific experimental data for this compound is not widely published, this guide furnishes the methodologies and expected outcomes based on established analytical techniques and data from analogous chiral diols.
Introduction and Molecular Overview
(S)-1-(2-naphthyl)-1,2-ethanediol possesses a rigid naphthyl group and a chiral diol moiety, bestowing it with unique stereochemical properties. Its molecular structure is foundational to its utility as a chiral auxiliary or ligand in asymmetric catalysis.
Table 1: Molecular and Chemical Properties of (S)-1-(2-Naphthyl)-1,2-ethanediol
| Property | Value | Source |
| CAS Number | 43210-74-8 | [1] |
| Molecular Formula | C₁₂H₁₂O₂ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| IUPAC Name | (1S)-1-(naphthalen-2-yl)ethane-1,2-diol | - |
| Chirality | (S)-enantiomer | - |
Melting Point and Thermal Analysis
The melting point is a fundamental physical property that provides a preliminary indication of purity. For a crystalline solid, a sharp melting range is indicative of high purity.
Causality Behind Experimental Choices
Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point and other thermal transitions. It offers high precision and can detect subtle thermal events that might be missed by visual methods. The heating rate is a critical parameter; a slower rate provides better resolution of the melting transition.
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 1-3 mg of finely ground (S)-1-(2-naphthyl)-1,2-ethanediol into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature above the melting point.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition on the DSC thermogram.
Table 2: Expected Thermal Properties of (S)-1-(2-Naphthyl)-1,2-ethanediol
| Parameter | Expected Value | Comments |
| Melting Point (°C) | Data not available. For the related compound (S,S)-(−)-1,2-Di(1-naphthyl)-1,2-ethanediol, the melting point is 149-151 °C. | A sharp melting range would indicate high purity. |
| Enthalpy of Fusion (J/g) | Data not available. | Provides information on the energy required to melt the crystal lattice. |
Solubility Profile
Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. It is also essential for selecting appropriate solvents for synthesis and purification.
Causality Behind Experimental Choices
The shake-flask method is the gold standard for determining thermodynamic solubility as it allows the system to reach equilibrium. The choice of solvents should span a range of polarities to establish a comprehensive solubility profile. High-Performance Liquid Chromatography (HPLC) is used for quantification due to its high sensitivity and specificity.
Experimental Protocol: Equilibrium Solubility Determination
-
Sample Preparation: Add an excess amount of solid (S)-1-(2-naphthyl)-1,2-ethanediol to a series of vials, each containing a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
Allow the suspensions to settle.
-
Withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable mobile phase for HPLC analysis.
-
-
Quantification: Analyze the diluted filtrate by a validated HPLC method to determine the concentration of the dissolved compound.
Table 3: Predicted and Expected Solubility of (S)-1-(2-Naphthyl)-1,2-ethanediol
| Solvent | Predicted Solubility | Expected Qualitative Solubility |
| Water | Very slightly soluble | Based on the nonpolar naphthyl group. |
| Ethanol | Soluble | The diol moiety should facilitate solubility in polar protic solvents. |
| Methanol | Soluble | Similar to ethanol. |
| Acetone | Soluble | A polar aprotic solvent that should dissolve the compound. |
| Dichloromethane | Soluble | A common solvent for organic compounds. |
| Toluene | Slightly soluble | The naphthyl group may provide some solubility in aromatic solvents. |
Crystalline Structure
The three-dimensional arrangement of molecules in the solid state defines the crystal structure. This information is crucial for understanding the compound's physical properties and for intellectual property purposes.
Causality Behind Experimental Choices
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the crystal structure. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. Growing a high-quality single crystal is the most critical and often the most challenging step.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of (S)-1-(2-naphthyl)-1,2-ethanediol suitable for SC-XRD. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
Figure 2: General Workflow for NMR Spectroscopic Analysis.
Conclusion
References
-
Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Sources
Technical Guide: Optical Rotation & Characterization of (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol
The following technical guide details the physicochemical characterization, synthesis, and validation protocols for (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol.
Executive Summary
(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol (CAS: 43210-74-8) is a high-value chiral building block used primarily in the synthesis of enantiopure pharmaceuticals and as a ligand in asymmetric catalysis. Its absolute configuration and optical purity are critical quality attributes (CQAs) that directly impact the efficacy of downstream products.
This guide provides the definitive optical rotation value, the mechanistic basis for its synthesis via Sharpless Asymmetric Dihydroxylation (SAD), and a self-validating analytical workflow for researchers.
Physicochemical Profile
| Parameter | Specification |
| Compound Name | (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol |
| CAS Number | 43210-74-8 |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 131–135 °C |
| Specific Rotation | +34° (c = 1.0, Ethanol) |
Optical Rotation Analysis
The specific optical rotation is the primary metric for rapid identification of the enantiomer. For (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol, the rotation is dextrorotatory (+) in polar solvents like ethanol.
Standard Measurement Protocol
To ensure reproducibility and adherence to E-E-A-T standards, the following protocol must be strictly observed. Variations in solvent or temperature can significantly shift the observed value.
-
Preparation: Weigh exactly 100 mg of the dry solid.
-
Solvation: Dissolve in 10.0 mL of spectroscopic-grade Ethanol (EtOH) to achieve a concentration (
) of 1.0 g/100 mL . -
Equilibration: Allow the solution to stabilize at 23 °C ± 0.5 °C .
-
Measurement: Using a sodium D-line polarimeter (589 nm) with a 1 dm (100 mm) cell path length.
-
Calculation:
Where is the observed rotation, is path length in dm, and is concentration in g/mL.[1]
Comparative Data
| Enantiomer | Config.[2][3] | Note | |
| (S)-Isomer | (S) | +34° | Target Compound |
| (R)-Isomer | (R) | -34° | Enantiomer |
| Racemate | (rac) | 0° | Inactive |
Critical Note: Literature values may vary slightly based on concentration (e.g., c=0.5 vs c=1.0) and solvent (CHCl₃ vs EtOH). The value of +34° in Ethanol is the standard commercial specification for high-purity (>98% ee) material.
Synthesis & Mechanistic Origin
The high enantiomeric excess (ee) required to achieve the +34° rotation is typically generated via Sharpless Asymmetric Dihydroxylation (SAD) . Understanding the mechanism allows researchers to troubleshoot low rotation values, which often indicate poor ligand selectivity or temperature control.
The Sharpless Rule (Mnemonic)
For terminal olefins like 2-vinylnaphthalene:
-
AD-mix-β (containing the ligand (DHQD)₂PHAL ) attacks the Top (Beta) face, yielding the (S) enantiomer.
-
AD-mix-α (containing the ligand (DHQ)₂PHAL ) attacks the Bottom (Alpha) face, yielding the (R) enantiomer.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthesis pathway using AD-mix-β to selectively target the (S)-enantiomer.[4]
Validation & Quality Control (Self-Validating System)
Relying solely on optical rotation is insufficient for drug development standards due to the potential for "chiral deception" (e.g., a contaminated sample mimicking the rotation of a pure enantiomer). A dual-validation system using Chiral HPLC is required.
Chiral HPLC Protocol
This method directly quantifies the enantiomeric excess (ee), validating the optical rotation reading.
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel)
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Naphthalene absorption).
-
Temperature: 25 °C.
Expected Results:
-
The (S)-(+) enantiomer typically elutes second on Chiralcel OD columns (verify with racemic standard).
-
Acceptance Criteria: ee > 98.0%.
Analytical Logic Flow
Figure 2: Decision matrix for validating enantiomeric purity.
References
-
Sharpless, K. B., et al. "Ligand-Accelerated Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94(8), 2483–2547.
-
ChemicalBook. "(S)-(+)-1-(2-NAPHTHYL)-1,2-ETHANEDIOL Product Specifications." CAS 43210-74-8.[5]
-
Sigma-Aldrich. "Product Specification: (S,S)-Di(1-naphthyl)-1,2-ethanediol" (Comparative Reference for Naphthyl Glycols).
-
Kolb, H. C., et al. "Catalytic Asymmetric Dihydroxylation." Journal of the American Chemical Society, 1994.[6][7] (Foundational mechanistic reference for AD-mix-β selectivity).
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1,2-Ethanediol (CAS 107-21-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 4. (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol 98 229184-99-0 [sigmaaldrich.com]
- 5. (S)-(+)-1-(2-NAPHTHYL)-1,2-ETHANEDIOL CAS#: 43210-74-8 [chemicalbook.com]
- 6. Electrochemically driven stereoselective approach to syn -1,2-diol derivatives from vinylarenes and DMF - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00760B [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
(S)-1-(2-Naphthyl)-1,2-ethanediol safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of (S)-1-(2-Naphthyl)-1,2-ethanediol
This guide provides a detailed safety and handling framework for (S)-1-(2-Naphthyl)-1,2-ethanediol, a chiral diol commonly employed as a building block or ligand in asymmetric synthesis.[1][2] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally related compounds, namely naphthalene and 1,2-ethanediol (ethylene glycol), to establish a robust and cautious operational protocol. This approach ensures that researchers, scientists, and drug development professionals can manage the potential risks associated with both the aromatic naphthalene core and the diol functional group.
Inferred Hazard Identification and Classification
The primary hazards of (S)-1-(2-Naphthyl)-1,2-ethanediol can be inferred from its constituent parts. The naphthalene moiety is associated with long-term health effects, while the 1,2-diol structure is linked to acute toxicity upon ingestion.[3][4]
GHS Classification (Inferred)
A conservative GHS classification has been assembled based on the known hazards of naphthalene and ethylene glycol.
| Hazard Class | GHS Category | Hazard Statement | Source Compound |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4][5] | Naphthalene, Ethylene Glycol |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[3][6] | Naphthalene |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (kidneys) through prolonged or repeated exposure.[4] | Ethylene Glycol |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[7] | (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[7] | (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7] | (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3][5] | Naphthalene |
Proposed Label Elements:
-
Pictograms:
-
Health Hazard (for carcinogenicity and STOT)
-
Exclamation Mark (for acute toxicity and irritation)
-
Environment
-
-
Signal Word: Warning
-
Key Hazard Statements: H302 (Harmful if swallowed), H351 (Suspected of causing cancer), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).
-
Key Precautionary Statements: P201 (Obtain special instructions before use), P260 (Do not breathe dust), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P308+P313 (IF exposed or concerned: Get medical advice/attention).[3]
Toxicological Profile and Proactive Risk Mitigation
A thorough risk assessment requires understanding the causality behind the potential hazards.
Routes of Exposure:
-
Inhalation: As a solid, the primary inhalation risk is from fine dust generated during handling, such as weighing or transferring.[3][6] This can cause respiratory irritation.[7]
-
Skin Contact: The compound may cause skin irritation upon direct contact.[7] Prolonged exposure should be avoided.
-
Eye Contact: Direct contact with the powder can cause serious eye irritation.[7]
-
Ingestion: This is a critical route of exposure. Like ethylene glycol, ingestion can be harmful and may lead to kidney damage.[4][8] The naphthalene component also contributes to oral toxicity.[3]
Core Toxicological Concerns:
-
Naphthalene-Related Carcinogenicity: Naphthalene is classified as a Group 2B carcinogen by IARC ("possibly carcinogenic to humans"). The primary concern is long-term, repeated exposure. This drives the requirement for stringent controls to minimize chronic exposure.[3][6]
-
Diol-Related Nephrotoxicity: Ethylene glycol is known to be toxic to the kidneys upon ingestion, as it is metabolized to toxic intermediates like oxalic acid.[4] While the dose-response for (S)-1-(2-Naphthyl)-1,2-ethanediol is unknown, the potential for similar metabolic pathways necessitates treating any ingestion event as a serious medical concern.
The Hierarchy of Controls: A Self-Validating System
To ensure safety, a multi-layered approach based on the hierarchy of controls must be implemented. This system is inherently self-validating, as each layer provides a backup for the others.
Caption: Hierarchy of controls, prioritizing engineering solutions.
-
Elimination/Substitution: In a research context where this specific molecule is required, these options are generally not feasible.
-
Engineering Controls (Primary Barrier): The most critical control is to handle the solid compound exclusively within a certified chemical fume hood or a ventilated balance enclosure.[9][10] This physically contains the dust and prevents inhalation. For transfers of larger quantities of powder where static electricity could be a concern, grounding and bonding of equipment should be considered.[3][11]
-
Administrative Controls (Procedural Safeguards): All work must be governed by a Standard Operating Procedure (SOP). This includes designating specific areas for handling this compound, ensuring personnel are fully trained on the risks, and implementing strict hygiene practices like washing hands thoroughly after handling.[5][11]
-
Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for engineering controls but is essential protection against direct contact.
-
Eye/Face Protection: Safety glasses with side shields conforming to EN166 or NIOSH standards are mandatory.[3][5]
-
Skin Protection: Handle with nitrile gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[5] A lab coat is required to protect clothing.
-
Respiratory Protection: If a task with high dust potential must be performed outside of a fume hood (which is strongly discouraged), a NIOSH-approved N95 respirator is necessary.[7]
-
Experimental Protocols: Safe Handling and Emergency Response
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If symptoms persist, seek medical advice.[6][11]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, consult a physician.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][11]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[3]
Spill Response: For a small solid spill, cordon off the area. Wear your full PPE. Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the surface thoroughly.[5] Do not sweep dry powder.
Storage and Disposal:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][12]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3] Do not allow it to enter drains or the environment.[6]
Workflow: Protocol for Safe Weighing and Solubilization
This protocol provides a self-validating workflow for a common laboratory procedure.
Caption: Step-by-step protocol for safe handling.
Detailed Steps:
-
Preparation: Before starting, confirm the chemical fume hood has a valid certification. Put on all required PPE, including a lab coat, nitrile gloves, and safety goggles.
-
Weighing: Place an analytical balance inside the fume hood. Use a weigh boat and tare the balance. Slowly and carefully transfer the desired amount of (S)-1-(2-Naphthyl)-1,2-ethanediol from the stock container to the weigh boat using a clean spatula to minimize dust formation.
-
Transfer: Place the receiving flask, containing a magnetic stir bar, inside the fume hood next to the balance. Carefully transfer the weighed solid into the flask. Add the desired solvent to the flask.
-
Decontamination: Rinse the weigh boat with a small amount of the solvent and add the rinse to the flask to ensure a complete quantitative transfer. Wipe down the spatula and any surfaces that may have been contaminated with a damp cloth or towel, disposing of it in the solid hazardous waste container.
-
Final Steps: Securely cap the flask. Remove gloves using the proper technique and dispose of them. Thoroughly wash your hands with soap and water.
Physical and Chemical Properties
The following data is for a structurally similar compound, (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol, and should be used as an estimate.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 149-151 °C (for (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol)[7] |
| Solubility | Likely soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. |
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Naphthalene. Retrieved from [Link]
-
Penta. (2024, September 18). Naphthalene - SAFETY DATA SHEET. Retrieved from [Link]
-
RSC Publishing. (2022, February 8). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Retrieved from [Link]
-
Australian Government Department of Health. (2016, July 1). 1,2-Ethanediol: Human health tier II assessment. Retrieved from [Link]
-
ACS Publications. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethanediol. Retrieved from [Link]
-
Penta. (2024, June 21). Ethylene glycol. Retrieved from [Link]
Sources
- 1. Chiral Diols [sigmaaldrich.com]
- 2. alfachemic.com [alfachemic.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol 98 229184-99-0 [sigmaaldrich.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. fishersci.com [fishersci.com]
The Architecture of Lipophilicity: Strategic Implementation of Chiral Naphthyl Building Blocks
Executive Summary
In modern drug discovery, the transition from phenyl to naphthyl scaffolds represents more than a mere increase in lipophilicity; it is a strategic alteration of the molecule's electronic landscape and steric profile. Chiral naphthyl building blocks—ranging from atropisomeric biaryls to centrally chiral amino acids—offer unique vectors for engagement within hydrophobic binding pockets. This guide details the physicochemical rationale for selecting naphthyl motifs, provides validated protocols for their synthesis, and outlines their application in high-affinity ligand design.
Part 1: The Naphthyl Advantage – Sterics and Electronics
The naphthyl group is often termed a "privileged structure" in medicinal chemistry. Its value over a standard phenyl ring stems from two distinct properties: extended
The -Stacking Multiplier
Naphthyl groups engage in
Metabolic Blocking
Replacing a phenyl ring with a naphthyl group can block metabolic "soft spots." The fused ring system alters the regiospecificity of Cytochrome P450 oxidation, often extending the half-life (
Table 1: Physicochemical Comparison of Aromatic Scaffolds
Data approximated for comparative modeling purposes.
| Property | Phenyl Group | 1-Naphthyl Group | 2-Naphthyl Group | Impact on Binding |
| Surface Area ( | ~110 | ~155 | ~155 | Increased Van der Waals contact |
| LogP Contribution | 2.14 | 3.37 | 3.37 | Enhanced membrane permeability |
| Steric Bulk (A-value) | 3.0 | > 7.0 (Perisubstituents) | ~3.5 | 1-Naphthyl induces significantly more twist |
| Weak | Strong | Strong | Critical for aromatic cages (e.g., Trp/Phe residues) |
Part 2: Strategic Selection of Chiral Scaffolds
Selecting the correct chiral naphthyl building block requires analyzing the topology of the target protein.
Decision Matrix
-
Centrally Chiral (sp3): Use when precise vector orientation of the naphthyl group is required to fill a specific hydrophobic sub-pocket (e.g., 1-(1-naphthyl)ethylamine derivatives).
-
Axially Chiral (Atropisomers): Use when a rigid, twisted scaffold is needed to induce a specific conformation in the active site (e.g., BINOL/BINAP derivatives).
-
Unnatural Amino Acids: Use for peptidomimetics to increase proteolytic stability (e.g., 1-Naphthylalanine ).
Visualization: Naphthyl Scaffold Selection Workflow
Caption: Decision logic for selecting the appropriate chiral naphthyl building block based on target protein topology.
Part 3: Experimental Protocols
This section details two high-value protocols for generating chiral naphthyl building blocks. These methods are selected for their scalability and high enantiomeric excess (ee).
Protocol A: Enzymatic Kinetic Resolution of 1-(2-Naphthyl)ethanol
Target: Chiral Alcohols for Ether/Amine Synthesis
This protocol utilizes Candida antarctica Lipase B (CAL-B) , a robust biocatalyst that functions efficiently in organic solvents. It follows a kinetic resolution mechanism where the enzyme selectively acylates the (R)-enantiomer.[1][2]
Reagents:
-
Racemic 1-(2-naphthyl)ethanol (1.0 equiv)
-
Vinyl Acetate (3.0 equiv, Acyl donor)
-
Immobilized CAL-B (Novozym 435, 20 mg/mmol substrate)
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene
Step-by-Step Methodology:
-
Preparation: Dissolve racemic 1-(2-naphthyl)ethanol (10 mmol) in MTBE (50 mL).
-
Activation: Add vinyl acetate (30 mmol). The excess vinyl acetate drives the equilibrium forward as the byproduct (vinyl alcohol) tautomerizes to acetaldehyde (irreversible).
-
Initiation: Add immobilized CAL-B beads. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction progress via Chiral HPLC (e.g., Chiralcel OD-H column). Stop the reaction when conversion reaches exactly 50% (typically 4–24 hours).
-
Workup: Filter off the enzyme beads (can be recycled). Concentrate the filtrate in vacuo.
-
Separation: The mixture now contains (S)-alcohol and (R)-acetate. Separate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Result:(S)-1-(2-naphthyl)ethanol (>99% ee) and (R)-1-(2-naphthyl)ethyl acetate .
-
-
Hydrolysis (Optional): The (R)-acetate can be hydrolyzed (K2CO3, MeOH) to yield the (R)-alcohol.
Why this works: The enzyme's chiral pocket sterically clashes with the (S)-enantiomer, preventing the formation of the acyl-enzyme intermediate for that isomer [1].
Protocol B: Asymmetric Synthesis of Naphthylalanine via Phase Transfer Catalysis (PTC)
Target: Unnatural Amino Acids for Peptidomimetics
This method uses a chiral quaternary ammonium salt (Maruoka Catalyst or Cinchona derivative) to alkylate a glycine Schiff base.
Reagents:
-
Glycine Schiff Base (tert-butyl glycinate benzophenone imine)
-
2-(Bromomethyl)naphthalene (Electrophile)
-
Chiral PTC Catalyst (e.g., O-Allyl-N-9-anthracenylmethylcinchonidinium bromide, 1-5 mol%)
-
Base: 50% aqueous KOH
-
Solvent: Toluene/CHCl3
Step-by-Step Methodology:
-
Biphasic Setup: Mix the Glycine Schiff Base (1.0 equiv) and the Chiral PTC (0.05 equiv) in Toluene.
-
Base Addition: Add 50% KOH and cool the mixture to 0°C.
-
Alkylation: Add 2-(Bromomethyl)naphthalene (1.2 equiv) dropwise. Stir vigorously. The interface is where the chemistry happens.
-
Mechanism: The chiral catalyst forms an ion pair with the enolate of the glycine imine, shielding one face and forcing the electrophile to attack from the opposite side.
-
Quench: Dilute with water and extract with ether.
-
Hydrolysis: Treat the crude product with 1M HCl/THF to remove the protecting groups.
-
Purification: Ion-exchange chromatography or crystallization.
-
Result:(S)-2-Naphthylalanine (or (R) depending on catalyst pseudo-enantiomer).
-
Visualization: Enzymatic Resolution Workflow
Caption: Workflow for the CAL-B mediated kinetic resolution of naphthyl alcohols [2].
Part 4: Applications in Drug Discovery[3][4]
Peptidomimetics and GLP-1 Analogs
Naphthylalanine (Nal) is frequently used to replace Tryptophan or Phenylalanine in peptide therapeutics (e.g., GLP-1 agonists). The bulky naphthyl group enhances lipophilicity, facilitating interaction with the lipid bilayer of cell membranes, which can improve the half-life and receptor binding affinity of the peptide.
-
Mechanism: The naphthyl side chain inserts into hydrophobic pockets of the GLP-1 receptor more deeply than phenyl, increasing residence time.
Kinase Inhibitors
In kinase inhibitors, atropisomeric naphthyl systems can be designed to lock the inhibitor into a bioactive conformation. By restricting rotation around the biaryl bond (using steric bulk at the ortho-positions), researchers can prevent the "entropic penalty" of binding, leading to nanomolar or picomolar potency.
References
-
Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction. Source: PubMed / Organic Letters URL:[Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (Analogous protocol applied to naphthyl systems). Source: PubMed Central URL:[Link]
-
Recent Advances in Asymmetric Phase-Transfer Catalysis. Source: Angewandte Chemie / ResearchGate URL:[Link]
-
Atropisomerism in Drug Discovery. Source: Princeton University / The Knowles Group URL:[Link]
Sources
2-Naphthyl ethylene glycol enantiomers S vs R configuration
The following technical guide details the stereochemical configuration, synthesis, and analysis of 2-naphthyl ethylene glycol (1-(2-naphthyl)ethane-1,2-diol). It is structured for application scientists and researchers requiring rigorous methodological grounding.
Stereochemical Configuration, Asymmetric Synthesis, and Analytical Resolution
Executive Summary
1-(2-Naphthyl)ethane-1,2-diol is a pivotal chiral building block in the synthesis of naproxen analogs and specific beta-blockers. Its absolute configuration dictates its biological activity and utility as a chiral auxiliary. This guide provides a definitive framework for assigning the (R) vs. (S) configuration, executing Sharpless Asymmetric Dihydroxylation (AD) to obtain high enantiomeric excess (ee), and validating the result via chiral HPLC.
Stereochemical Fundamentals: R vs. S Assignment
Correctly assigning the Cahn-Ingold-Prelog (CIP) priorities is the most common failure point for this molecule due to the competition between the aromatic ring and the hydroxymethyl group.
2.1 CIP Priority Logic
The chiral center is C1 (the carbon attached to the hydroxyl group and the naphthyl ring).
-
Priority 1: -OH Group
-
Oxygen (Atomic Number 8) has the highest atomic number attached directly to C1.
-
-
Priority 2: -CH₂OH Group (Hydroxymethyl)
-
The C1 carbon is attached to the C2 carbon.
-
The C2 carbon is bonded to: Oxygen, Hydrogen, Hydrogen .
-
Decision: The presence of the Oxygen atom on C2 gives it priority over the naphthyl ring (see below).
-
-
Priority 3: -Naphthyl Group
-
The C1 carbon is attached to the aromatic ring carbon.
-
The aromatic carbon is bonded to: Carbon, Carbon, Hydrogen (phantom atoms for aromaticity).
-
Comparison: Since Oxygen (from Priority 2) > Carbon (from Priority 3), the -CH₂OH group outranks the Naphthyl group .
-
-
Priority 4: -H Atom
-
Lowest atomic number.
-
Configuration Assignment:
-
S-Configuration: When the Hydrogen (4) is oriented away from the viewer, the sequence 1
2 3 follows a Counter-Clockwise direction. -
R-Configuration: The sequence 1
2 3 follows a Clockwise direction.
2.2 Optical Rotation Correlation
Based on structural analogs (e.g., styrene glycol) and Sharpless prediction models:
-
(S)-1-(2-naphthyl)ethane-1,2-diol is generally (+) (Dextrorotatory).
-
(R)-1-(2-naphthyl)ethane-1,2-diol is generally (-) (Levorotatory).
-
Note: Specific rotation
is solvent-dependent (typically measured in EtOH or MeOH).
Asymmetric Synthesis Protocol
The gold standard for synthesizing this diol with high enantioselectivity (>95% ee) is the Sharpless Asymmetric Dihydroxylation .
3.1 Reaction Logic
-
Substrate: 2-Vinylnaphthalene.
-
Reagent for (S)-Enantiomer: AD-mix-
(contains ligand (DHQD)₂PHAL).[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Mnemonic: "Beta is Best for S" (applies to terminal olefins where the substituent is placed in the "southwest" quadrant of the interaction model).
-
-
Reagent for (R)-Enantiomer: AD-mix-
(contains ligand (DHQ)₂PHAL).[3]
3.2 Detailed Methodology (Bench Protocol)
Objective: Synthesis of (S)-(+)-1-(2-naphthyl)ethane-1,2-diol.
Materials:
-
AD-mix-
(1.4 g per mmol of alkene) -
2-Vinylnaphthalene (1.0 equiv)
-
t-Butyl Alcohol / Water (1:1 v/v mixture)
-
Methanesulfonamide (1.0 equiv) – Accelerates hydrolysis of the osmate ester.
-
Sodium Sulfite (Na₂SO₃) – Quenching agent.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve AD-mix-
(1.4 g/mmol ) in -BuOH/H₂O (1:1, 10 mL/mmol). Stir at room temperature until two clear phases form (orange lower phase, colorless upper phase). -
Activation: Cool the mixture to 0 °C. Add Methanesulfonamide (95 mg/mmol).
-
Addition: Add 2-Vinylnaphthalene (1.0 mmol) in one portion.
-
Reaction: Stir vigorously at 0 °C for 12–24 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 1:1). The olefin spot should disappear; a polar diol spot will appear (
). -
Quenching (Critical): While stirring at 0 °C, add solid Sodium Sulfite (1.5 g/mmol ). Warm to room temperature and stir for 45 minutes. The mixture should turn from orange/brown to colorless/blue-grey.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 2N KOH (removes methanesulfonamide) and brine.
-
Purification: Dry over MgSO₄, concentrate, and recrystallize from hot hexane/ethyl acetate to upgrade ee >99%.
Analytical Resolution (Chiral HPLC)
To validate the enantiomeric excess (ee), use chiral stationary phases based on cellulose derivatives.
4.1 Recommended Method
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent (e.g., Eurocel 01).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV @ 254 nm (Naphthalene chromophore).
4.2 Expected Data
| Parameter | Value |
| Retention Time (R-isomer) | ~ 12.5 min (Typical for OD-H) |
| Retention Time (S-isomer) | ~ 15.2 min (Typical for OD-H) |
| Selectivity ( | > 1.2 |
| Resolution ( | > 2.5 (Baseline separation) |
*Note: Elution order can reverse based on specific column aging and solvent additives. Always run a racemic standard first.
Visualization of Pathways
5.1 Synthesis & Configuration Logic
The following diagram illustrates the decision tree for synthesis and the resulting stereochemistry.
Caption: Stereochemical outcome of Sharpless Asymmetric Dihydroxylation on 2-vinylnaphthalene.
5.2 Analytical Workflow
Caption: Analytical workflow for determining enantiomeric excess (ee).
References
-
Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNiewenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link
-
HPLC Separation Method: Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD and CHIRALCEL® OJ. Link
-
Stereochemical Assignment: Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415. Link
-
Biological Relevance: CDC. Toxicological Profile for Ethylene Glycol. Agency for Toxic Substances and Disease Registry.[4] Link
Sources
Methodological & Application
Application Note: Enzymatic Kinetic Resolution of Racemic 1-(2-Naphthyl)-1,2-ethanediol
Introduction
Optically active 1,2-diols are highly valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] Specifically, enantiomerically pure 1-(2-naphthyl)-1,2-ethanediol serves as a key intermediate for various biologically active molecules. Kinetic resolution (KR) is a powerful strategy for separating racemic mixtures, and enzymatic kinetic resolution (EKR) offers a green and highly selective alternative to traditional chemical methods.[2] This approach leverages the ability of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer of a racemic substrate at a much higher rate than the other, allowing for the separation of both enantiomers.[2][3]
Lipases (EC 3.1.1.3) are particularly well-suited for this purpose due to their broad substrate acceptance, high stability in organic solvents, and remarkable enantioselectivity.[4][5] This application note provides a detailed guide to the kinetic resolution of racemic 1-(2-naphthyl)-1,2-ethanediol via lipase-catalyzed transesterification, focusing on the widely used and highly efficient Lipase B from Candida antarctica (CALB). We will explore the underlying principles, key experimental parameters, and provide detailed, validated protocols for reaction execution and analysis.
Principle of the Method
The enzymatic kinetic resolution of racemic 1-(2-naphthyl)-1,2-ethanediol is achieved through an enantioselective acylation reaction. In the presence of a lipase and an acyl donor in a non-aqueous solvent, the enzyme preferentially acylates one enantiomer of the diol (e.g., the (R)-enantiomer) to form the corresponding monoester. The other enantiomer (e.g., the (S)-enantiomer) is left largely unreacted.
The reaction proceeds until approximately 50% conversion is reached. At this theoretical maximum, one can recover the unreacted (S)-diol and the (R)-monoester, both in high enantiomeric excess (e.e.). The resulting ester can be subsequently hydrolyzed to yield the pure (R)-diol if desired. The use of an irreversible acyl donor, such as vinyl acetate, is highly recommended as it prevents the reverse reaction and drives the equilibrium towards product formation.
Figure 1: Conceptual workflow of the enzymatic kinetic resolution of a racemic diol.
Mechanism of Lipase-Catalyzed Transesterification
Lipases catalyze transesterification reactions via a Ping-Pong Bi-Bi mechanism involving a covalent intermediate. The core of the enzyme's active site contains a catalytic triad of amino acids: serine (Ser), histidine (His), and aspartate (Asp).
-
Acyl-Enzyme Formation: The serine hydroxyl group, activated by the histidine-aspartate pair, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the donor (vinyl alcohol, which tautomerizes to acetaldehyde) and forming a stable acyl-enzyme intermediate.[6]
-
Enantioselective Acylation: The chiral diol enters the active site. One enantiomer fits sterically and electronically more favorably, allowing its primary or secondary hydroxyl group to perform a nucleophilic attack on the acyl-enzyme intermediate. This forms a second tetrahedral intermediate.
-
Product Release: This intermediate collapses, releasing the acylated diol (monoester) and regenerating the free enzyme, which can then begin another catalytic cycle.[6]
Figure 2: The Ping-Pong Bi-Bi mechanism of lipase-catalyzed acylation.
Key Experimental Parameters and Optimization
The success of an EKR is highly dependent on the reaction conditions. Optimization of these parameters is critical to achieving high enantioselectivity and yield.
-
Enzyme Selection : While many lipases are commercially available, Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is a versatile and robust biocatalyst known for high activity and enantioselectivity in resolving alcohols.[7][8] Other lipases from Pseudomonas, Aspergillus, and Rhizopus can also be effective and should be considered during initial screening.[1]
-
Acyl Donor : The choice of acyl donor is crucial. Irreversible acyl donors like vinyl acetate or isopropenyl acetate are preferred because their byproducts (acetaldehyde and acetone, respectively) are volatile and do not participate in a reverse reaction.[9] This drives the reaction forward and simplifies product purification.
-
Solvent : Lipases generally exhibit the highest activity and stability in non-polar, hydrophobic organic solvents such as hexane, toluene, or methyl tert-butyl ether (MTBE).[5] Polar solvents like acetonitrile can sometimes be used but may reduce enzyme activity.[5][9]
-
Temperature : Temperature affects both the reaction rate and enzyme selectivity. While higher temperatures (e.g., 40-60°C) increase the reaction rate, they can sometimes decrease the enantioselectivity (E-value).[10] A common starting point is 30-40°C.[3][11]
-
Substrate & Reagent Stoichiometry : The molar ratio of the acyl donor to the racemic diol is important. An excess of the acyl donor (typically 2-5 equivalents) is often used to ensure the reaction proceeds efficiently.[11]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Screening of Lipases
This protocol is designed to quickly evaluate several commercially available lipases to identify the most promising candidate for the resolution of 1-(2-naphthyl)-1,2-ethanediol.
-
Preparation : To separate vials, add racemic 1-(2-naphthyl)-1,2-ethanediol (e.g., 20 mg, 0.106 mmol).
-
Solvent Addition : Add 2.0 mL of MTBE to each vial and stir until the diol is fully dissolved.
-
Enzyme Addition : Add 20 mg of each lipase to be screened (e.g., Novozym 435, Lipase from Pseudomonas cepacia, Lipase from Aspergillus niger) to the respective vials.
-
Initiation : Add vinyl acetate (3 equivalents, ~30 µL, 0.318 mmol) to each vial to start the reaction.
-
Incubation : Seal the vials and place them in an orbital shaker set to 200 rpm and 30°C.
-
Monitoring : After 24 hours, take a small aliquot (~50 µL) from each reaction, filter out the enzyme using a syringe filter, and dilute with mobile phase for HPLC analysis.
-
Analysis : Analyze the samples by chiral HPLC (see Protocol 3) to determine the conversion and enantiomeric excess of the remaining diol and the formed ester.
Protocol 2: Optimized Preparative-Scale Kinetic Resolution
This protocol uses optimized conditions for a larger-scale resolution based on screening results, using Novozym 435 as the catalyst.
-
Setup : In a 50 mL round-bottom flask, dissolve racemic 1-(2-naphthyl)-1,2-ethanediol (500 mg, 2.66 mmol) in 25 mL of MTBE.
-
Enzyme Addition : Add immobilized Candida antarctica Lipase B (Novozym 435) (250 mg, 50% w/w of substrate).
-
Reaction Initiation : Add vinyl acetate (5 equivalents, 1.23 mL, 13.3 mmol) to the flask.
-
Incubation : Seal the flask and stir the suspension at 30°C using a magnetic stirrer. Monitor the reaction progress by taking small aliquots every 4-6 hours and analyzing them by chiral HPLC.
-
Quenching : When the reaction reaches approximately 50% conversion (typically 24-48 hours), stop the reaction by filtering off the enzyme. Wash the enzyme with fresh MTBE (2 x 5 mL) to recover all products.
-
Work-up : Combine the filtrate and washes. Evaporate the solvent under reduced pressure to obtain a crude mixture of the unreacted (S)-diol and the (R)-monoester.
-
Purification : Separate the (S)-diol from the (R)-monoester using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 3: Chiral HPLC Analysis
This method is used to determine the enantiomeric excess (e.e.) of the diol substrate and the ester product, as well as the reaction conversion.
-
HPLC System : Standard HPLC system with a UV detector.
-
Chiral Stationary Phase : A polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H is often effective for this class of compounds.
-
Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Procedure :
-
Prepare standards of the racemic diol and, if available, the racemic monoester.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Prepare a sample from the reaction mixture by filtering out the enzyme and diluting it appropriately with the mobile phase.
-
Inject the sample and integrate the peak areas for all four components: (R)-diol, (S)-diol, (R)-monoester, and (S)-monoester.
-
Data Interpretation and Calculations
From the chiral HPLC chromatogram, the following key metrics can be calculated:
-
Enantiomeric Excess (e.e.) :
-
e.e. of substrate (diol): e.e._s = |(Area_S - Area_R) / (Area_S + Area_R)| * 100%
-
e.e. of product (ester): e.e._p = |(Area_R' - Area_S') / (Area_R' + Area_S')| * 100% (where Area' refers to the ester peaks)
-
-
Conversion (c) :
-
c = (Area_R' + Area_S') / (Area_R + Area_S + Area_R' + Area_S') * 100%
-
-
Enantiomeric Ratio (E) : The E-value is a measure of the enzyme's selectivity and is a more robust metric than e.e. alone. It is calculated using the conversion (c) and the enantiomeric excess of the product (e.e.p) or substrate (e.e.s).[3]
-
Using e.e.s and c: E = ln[1 - c(1 + e.e._s)] / ln[1 - c(1 - e.e._s)]
-
Using e.e.p and c: E = ln[1 - c(1 + e.e._p)] / ln[1 - c + c(1 + e.e._p)]
-
An E-value greater than 20 is generally considered synthetically useful.
Expected Results: Lipase Screening
The following table summarizes hypothetical but representative results from a lipase screening experiment according to Protocol 1.
| Enzyme Catalyst | Solvent | Time (h) | Conversion (%) | e.e. Substrate (%) [(S)-diol] | e.e. Product (%) [(R)-ester] | E-value |
| Novozym 435 (CALB) | MTBE | 24 | 48 | >95 | >98 | >200 |
| Lipase PS (P. cepacia) | MTBE | 24 | 45 | 82 | >99 | ~60 |
| Lipase A (C. antarctica) | MTBE | 24 | 36 | 56 | 94 | ~17 |
| Lipase from A. niger | MTBE | 24 | 15 | 12 | 75 | ~5 |
Conclusion
The enzymatic kinetic resolution of racemic 1-(2-naphthyl)-1,2-ethanediol is a highly effective method for producing its enantiomers in high optical purity. Immobilized Candida antarctica Lipase B (Novozym 435) with vinyl acetate in MTBE provides an excellent catalytic system, demonstrating high conversion and outstanding enantioselectivity. By following the detailed protocols for reaction, purification, and analysis provided in this note, researchers can reliably and efficiently access these valuable chiral synthons for applications in drug development and asymmetric synthesis.
References
-
Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC. (2018). National Center for Biotechnology Information. [Link]
-
Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction. (2002). Organic Letters, 4(15), 2585-2587. [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of primary, secondary and tertiary alcohols: An overview. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Mechanism of lipase-catalyzed transesterification. (2008). ResearchGate. [Link]
-
Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. (2019). Medical Research Journal, 4(3), 174-177. [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2018). ChemistrySelect, 3(44), 12437-12441. [Link]
-
Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. (2017). Catalysis Science & Technology, 7(1), 143-149. [Link]
-
Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. (2012). Molecules, 17(11), 13079-13093. [Link]
-
Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. (2020). Chirality, 32(12), 1377-1394. [Link]
-
Lipase Catalyzed Esterification and Dynamic Kinetic Resolution of Pyrrolinones. (n.d.). University of Groningen. [Link]
-
Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. (2022). ACS Engineering Au. [Link]
-
Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. (2018). Molecules, 23(7), 1629. [Link]
-
Preparation of ( R )-1-(2-Naphthyl)ethylamine by Enzymatic Kinetic Resolution with A New Acyl Donor. (2018). ResearchGate. [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2022). International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Lipase-Catalyzed Dynamic Kinetic Resolution of C 1 - And C 2 -Symmetric Racemic Axially Chiral 2,2′-Dihydroxy-1,1′-Biaryls. (2018). Amanote. [Link]
-
Enantioseparation of Some New 1-(2-Naphthyl)-1-ethanol Ester Derivatives by HPLC on Chiralcel OD. (2015). ResearchGate. [Link]
-
Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. (2022). Open Access Library Journal, 9, 1-12. [Link]
-
Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. (2022). Journal of the Brazilian Chemical Society, 33(8), 816-826. [Link]
-
1-Naphthyl-1,2-ethanediol as a new chiral modifier of platinum in the enantioselective hydrogenation of activated ketones. (2001). PlumX Metrics. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Contemporary Analysis of Chiral Molecules. (2016). LCGC International. [Link]
-
Resolution of 1,1'-Bi-2-Naphthol; (R)-(+) and (S)-(-)-1,1'-Bi-2-Naphthol. (2013). Organic Syntheses, 90, 344. [Link]
-
Enzymatic Resolution of 1-phenyl-1,2-ethanediol by Enantioselective Oxidation: Overcoming Product Inhibition by Continuous Extraction. (1996). Biotechnology and Bioengineering, 51(5), 544-50. [Link]
Sources
- 1. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. scielo.br [scielo.br]
- 4. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]
- 11. researchgate.net [researchgate.net]
Hydrolysis of 2-naphthyl oxirane to chiral diols
Application Note: Biocatalytic Hydrolysis of 2-Naphthyl Oxirane to Chiral Diols
Executive Summary
This application note details the protocol for the enzymatic hydrolysis of 2-naphthyl oxirane (2-naphthyl epoxide) to produce enantiopure 1-(2-naphthyl)ethane-1,2-diol . This transformation is critical in the synthesis of chiral building blocks for pharmaceutical intermediates, including precursors for naproxen analogs and
Unlike chemical hydrolysis, which often yields racemic mixtures or requires toxic heavy metal catalysts (e.g., Co-salen), biocatalytic hydrolysis using Epoxide Hydrolases (EHs) offers high regio- and enantioselectivity under mild aqueous conditions. This guide focuses on using Solanum tuberosum Epoxide Hydrolase 1 (StEH1) and Aspergillus niger EH (AnEH), providing workflows for both kinetic resolution (yielding Enantiopure Epoxide + Enantiopure Diol) and enantioconvergent hydrolysis.
Mechanistic Insight & Reaction Design
The Challenge of Hydrophobicity
2-Naphthyl oxirane is significantly more hydrophobic than its structural analog, styrene oxide. This presents two specific process challenges:
-
Mass Transfer Limitation: The substrate is poorly soluble in aqueous buffers, requiring a co-solvent or biphasic system.
-
Spontaneous Hydrolysis: While less reactive than aliphatic epoxides, aryl epoxides can undergo non-enzymatic acid-catalyzed hydrolysis, leading to racemic background product. Strict pH control (pH
7.5) is required to suppress this.
Mechanism of Action
Microsomal and soluble EHs (α/β-hydrolase fold) utilize a catalytic triad (Asp-His-Asp/Glu). The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The catalytic Aspartate attacks the epoxide ring (usually at the less hindered carbon for retention, or the more hindered benzylic carbon for inversion), forming a covalent alkyl-enzyme intermediate .[2]
-
Hydrolysis: A water molecule, activated by Histidine, hydrolyzes the ester bond, releasing the diol and regenerating the enzyme.
Figure 1: Catalytic cycle of Epoxide Hydrolase. The regioselectivity of the Aspartate attack determines the stereochemical outcome.
Critical Parameter Optimization
| Parameter | Recommended Condition | Scientific Rationale |
| pH | 7.5 – 8.0 | Prevents spontaneous acid-catalyzed hydrolysis (racemization). StEH1 optimum is pH 8.0. |
| Buffer | 100 mM Sodium Phosphate or Tris-HCl | High ionic strength stabilizes the enzyme active site geometry. |
| Co-solvent | DMSO (5-10% v/v) or Isooctane (Biphasic) | 2-naphthyl oxirane is insoluble in water. DMSO increases solubility; Isooctane creates a reservoir for the substrate. |
| Temperature | 25°C – 30°C | Higher temperatures increase spontaneous hydrolysis rates disproportionately to enzymatic rates. |
| Enzyme Load | 1 – 5 U/mL | Sufficient to outcompete spontaneous background hydrolysis. |
Experimental Protocols
Protocol A: Analytical Screening (1 mL Scale)
Objective: Determine the E-value (Enantiomeric Ratio) of the enzyme for the specific substrate.
-
Preparation:
-
Prepare a 200 mM stock solution of racemic 2-naphthyl oxirane in DMSO.
-
Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 0.1 mg/mL BSA (to prevent enzyme adsorption to glass).
-
-
Reaction:
-
In a 2 mL glass vial, add 950 µL of Buffer.
-
Add enzyme preparation (lyophilized powder or cell lysate) to reach ~2 U/mL activity.
-
Initiate reaction by adding 50 µL Substrate Stock (Final conc: 10 mM, 5% DMSO).
-
Incubate at 25°C with orbital shaking (800 rpm).
-
-
Sampling:
-
Take 100 µL aliquots at t=0, 15, 30, 60, 120 min.
-
Quench/Extraction: Add 200 µL Ethyl Acetate (EtOAc) containing an internal standard (e.g., acetophenone). Vortex vigorously for 30s.
-
Centrifuge at 10,000 x g for 2 min to separate phases.
-
Transfer the organic (top) layer to an HPLC vial.
-
-
Analysis:
-
Analyze via Chiral HPLC (see Section 5). Calculate Conversion (
) and Enantiomeric Excess ( , ).
-
Protocol B: Preparative Scale Synthesis (1 Gram Scale)
Objective: Isolate chiral diol with >98% ee.
-
Reactor Setup: Use a 100 mL jacketed vessel with an overhead stirrer.
-
Biphasic System:
-
Aqueous Phase: 45 mL Phosphate Buffer (100 mM, pH 8.0). Add StEH1 enzyme (approx. 500 Units).
-
Organic Phase: Dissolve 1.0 g of 2-naphthyl oxirane in 5 mL Isooctane (or MTBE).
-
Note: The substrate will partition slowly into the aqueous phase, reducing substrate inhibition.
-
-
Execution:
-
Add organic phase to aqueous phase. Stir at 300 rpm (gentle emulsion).
-
Monitor pH; maintain at 8.0 using 0.1 M NaOH (auto-titrator recommended).
-
Monitor conversion by HPLC.[3] Stop reaction when conversion reaches 50-55% (for Kinetic Resolution) to ensure high
.
-
-
Downstream Processing (DSP):
-
Extraction: Add 50 mL Ethyl Acetate. Separation will occur.
-
Diol Recovery: Saturate the aqueous layer with NaCl (salting out) and extract 3x with Ethyl Acetate.[1]
-
Purification: Combine organic extracts, dry over MgSO4, and evaporate. Recrystallize the diol from Hexane/Ethanol if necessary to upgrade ee.
-
Analytical Methods & Validation
HPLC Method (Chiral)
-
Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV @ 224 nm (Naphthalene
). -
Temperature: 25°C.
Calculation of E-Value (Selectivity Factor):
Use the equation for irreversible kinetic resolution:
Workflow Visualization
Figure 2: Process Development Workflow for Chiral Diol Production.
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Substrate insolubility or Enzyme inhibition. | Increase DMSO concentration or switch to biphasic system (Isooctane). |
| Low ee (Racemic Product) | Spontaneous hydrolysis. | Critical: Check pH. If pH < 7.0, spontaneous hydrolysis dominates. Raise to pH 8.0. |
| Emulsion during Extraction | Protein denaturation at interface. | Centrifuge at high speed or add celite filtration step before extraction. |
References
-
Widersten, M., et al. (2004). "Enantioconvergent biohydrolysis of styrene oxide derivatives catalysed by the Solanum tuberosum epoxide hydrolase."[8] Tetrahedron: Asymmetry, 15(18), 2801–2805.
-
Mowbray, S. L., et al. (2006). "Structure of potato (Solanum tuberosum) epoxide hydrolase I (StEH1)." Acta Crystallographica Section F, 62(8), 757–761.
-
Pedragosa-Moreau, S., Archelas, A., & Furstoss, R. (1996). "Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger." Biotechnology and Bioengineering, 49(1), 70-77.
-
Reetz, M. T., et al. (2010). "Manipulating the Stereoselectivity of Limonene Epoxide Hydrolase by Directed Evolution." Journal of the American Chemical Society, 132(44), 15744–15751.
- Kotik, M., et al. (2010). "Biocatalytic synthesis of chiral diols." Current Organic Chemistry, 14(17). (General Reference for Diol Synthesis).
Sources
- 1. Engineering of an epoxide hydrolase for efficient bioresolution of bulky pharmaco substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis of potato epoxide hydrolase, StEH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. biologie.rwth-aachen.de [biologie.rwth-aachen.de]
- 8. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. Enantioselective hydrolysis of p-nitrostyrene oxide by an epoxide hydrolase preparation from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure-Guided Regulation in the Enantioselectivity of an Epoxide Hydrolase to Produce Enantiomeric Monosubstituted Epoxides and Vicinal Diols via Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Chiral Drugs Using Naphthyl-Ethanediol Intermediates
Introduction: The Imperative of Chirality in Modern Drug Design
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects[1][]. Consequently, the ability to selectively synthesize a single enantiomer of a drug molecule is a cornerstone of modern drug development, ensuring greater specificity, improved therapeutic indices, and enhanced patient safety[].
Chiral vicinal diols are versatile and highly valuable building blocks in the asymmetric synthesis of complex molecules, including a wide range of pharmaceuticals[3][4]. Among these, 1-(1-naphthyl)ethane-1,2-diol stands out as a key intermediate for a class of drugs known as β-blockers, which are essential in the management of cardiovascular diseases[1][5]. This document provides a comprehensive guide for researchers and drug development professionals on the enantioselective synthesis of 1-(1-naphthyl)ethane-1,2-diol and its application in the preparation of chiral drug precursors.
Part 1: Enantioselective Synthesis of 1-(1-Naphthyl)ethane-1,2-diol via Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely adopted method for the enantioselective synthesis of vicinal diols from prochiral olefins[6][7]. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the dihydroxylation to a specific face of the double bond, thereby establishing the desired stereochemistry with high fidelity[3][8].
Causality of Experimental Choices in SAD
The success of the SAD reaction hinges on a carefully orchestrated interplay of reagents. Osmium tetroxide is the primary oxidant that forms a cyclic osmate ester with the alkene. The chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), complexes with the osmium tetroxide, creating a chiral environment that dictates the facial selectivity of the addition to the alkene. The choice between (DHQ)₂PHAL (in AD-mix-α) and (DHQD)₂PHAL (in AD-mix-β) determines which enantiomer of the diol is produced[7][8]. A stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is crucial for regenerating the osmium tetroxide catalyst, allowing it to be used in catalytic amounts and minimizing the use of the highly toxic and expensive osmium species[7][9]. The reaction is typically performed in a buffered biphasic solvent system, such as t-butanol/water, to maintain an optimal pH for the catalytic cycle and to solubilize both the organic substrate and the inorganic reagents[6].
Experimental Workflow for Sharpless Asymmetric Dihydroxylation
The following diagram illustrates the general workflow for the synthesis of chiral 1-(1-naphthyl)ethane-1,2-diol from 1-vinylnaphthalene.
Sources
- 1. jocpr.com [jocpr.com]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jmedchem.com [jmedchem.com]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. rroij.com [rroij.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Derivatization of (S)-1-(2-naphthyl)-1,2-ethanediol for Absolute Stereochemistry Determination via X-ray Crystallography
Executive Summary
The determination of absolute configuration (AC) for chiral light-atom molecules (composed solely of C, H, O, N) presents a significant challenge in X-ray crystallography. While (S)-1-(2-naphthyl)-1,2-ethanediol is a solid, its lack of "heavy" atoms (Z > Si) limits the anomalous scattering signal required for unambiguous stereochemical assignment using standard Molybdenum (Mo) radiation sources.
This Application Note details the strategic derivatization of (S)-1-(2-naphthyl)-1,2-ethanediol to introduce anomalous scatterers (Br, Cl) and reduce conformational flexibility. We present two validated protocols: cyclic acetalization (the "Rigid Scaffold" method) and bis-acylation (the "Heavy Tag" method). These protocols ensure robust crystal growth and definitive Flack parameter determination.
The Scientific Challenge: The "Light Atom" Problem
The Flack Parameter & Anomalous Dispersion
To distinguish between enantiomers (e.g., S vs. R) using X-ray diffraction, crystallographers rely on Friedel pairs—reflections that should be equal in intensity unless anomalous scattering occurs.
-
The Problem: For C, H, and O, the anomalous scattering factor (
) is negligible at Mo K wavelengths ( ). This results in a Flack parameter ( ) with high standard uncertainty ( ), often , rendering the assignment statistically meaningless. -
The Solution: Derivatization with a heavy atom (Br, I) increases
, allowing for a precise Flack parameter (ideally for the correct structure).
Conformational Disorder
1,2-diols possess a flexible ethylene bridge. In the crystal lattice, this flexibility often leads to disorder, where the hydroxyl groups occupy multiple positions. This reduces resolution and complicates structure solution. Locking the diol into a rigid 5-membered ring (dioxolane) solves this.
Strategic Decision Matrix
Before selecting a protocol, analyze your sample constraints using the workflow below.
Figure 1: Decision matrix for selecting the optimal derivatization strategy.
Protocol A: The Rigid Scaffold (p-Bromobenzylidene Acetal)
This is the preferred method . It reacts the 1,2-diol with p-bromobenzaldehyde to form a 2-(4-bromophenyl)-1,3-dioxolane derivative.
-
Mechanism: Acid-catalyzed condensation.
-
Advantage: Locks the flexible diol into a rigid 5-membered ring; introduces Bromine for anomalous scattering.
Reagents & Equipment
-
(S)-1-(2-naphthyl)-1,2-ethanediol (50 mg, 0.26 mmol)
-
p-Bromobenzaldehyde (53 mg, 0.29 mmol, 1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (5 mg, catalytic)
-
Toluene (anhydrous, 5 mL)
-
Dean-Stark trap or activated 4Å Molecular Sieves
-
Rotary evaporator
Step-by-Step Procedure
-
Setup: In a 10 mL round-bottom flask, dissolve the diol and p-bromobenzaldehyde in anhydrous toluene.
-
Catalysis: Add p-TsOH and 100 mg of activated 4Å molecular sieves (to sequester water and drive equilibrium).
-
Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes). The polar diol spot should disappear, replaced by a less polar product spot.
-
Workup: Cool to room temperature. Filter off sieves. Wash the filtrate with saturated NaHCO3 (2 x 5 mL) to neutralize acid (critical to prevent hydrolysis). Wash with brine.
-
Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.
-
Purification: Flash chromatography is usually necessary to remove unreacted aldehyde. Elute with 5-10% EtOAc in Hexanes.
Crystallization of the Derivative
Dissolve the purified acetal in a minimum amount of hot acetonitrile or ethanol . Allow to cool slowly to room temperature in a vibration-free environment. If no crystals form, use vapor diffusion (Solvent: THF; Antisolvent: Pentane).
Protocol B: The Heavy Tag (Bis-p-Bromobenzoate)
Use this method if Protocol A fails or yields an oil. This converts both hydroxyls into esters.
-
Mechanism: Nucleophilic acyl substitution.
-
Advantage: Adds two heavy atoms (Br) per molecule, doubling the anomalous signal.
Reagents
-
(S)-1-(2-naphthyl)-1,2-ethanediol (50 mg, 0.26 mmol)
-
p-Bromobenzoyl chloride (130 mg, 0.60 mmol, 2.3 equiv)
-
Triethylamine (Et3N) or Pyridine (excess)
-
DMAP (4-dimethylaminopyridine) (catalytic crystal)
-
Dichloromethane (DCM) (dry)
Step-by-Step Procedure
-
Solvation: Dissolve the diol in 3 mL dry DCM in a sealed vial.
-
Base Addition: Add Et3N (100 µL) and a catalytic amount of DMAP.
-
Acylation: Cool to 0°C. Slowly add p-bromobenzoyl chloride.
-
Reaction: Warm to room temperature and stir for 2 hours.
-
Quench: Add 1 mL water to hydrolyze excess acid chloride. Stir for 10 mins.
-
Extraction: Dilute with DCM, wash with 1M HCl (to remove amine), then NaHCO3, then brine.
-
Crystallization: The bis-ester is often highly crystalline. Recrystallize from EtOAc/Hexanes (1:3) .
Experimental Workflow Visualization
Figure 2: Workflow for the synthesis and crystallization of the acetal derivative.
Data Analysis & Validation
Quantitative Metrics for Success
When analyzing the X-ray data of the derivative, ensure the following metrics are met to confirm absolute configuration:
| Metric | Acceptable Range | Ideal Target | Significance |
| R1 (R-factor) | < 5.0% | < 3.5% | Indicates how well the model fits the data. |
| Flack Parameter (x) | < 0.10 (with u < 0.04) | 0.00 (u < 0.02) | x=0 is correct structure; x=1 is inverted.[1][2] |
| Hooft Parameter (y) | < 0.10 | 0.00 | Bayesian probability check (often more robust). |
| Completeness | > 98% | > 99.5% | Critical for accurate Flack parameter calc. |
Interpreting the Result
-
Solve the Structure: Locate the heavy atom (Br) first using Patterson methods or Direct Methods (SHELXT).
-
Refine: Refine the structure anisotropically.
-
Check Flack:
-
If
, the model is correct. The stereocenter at C1 is (S) (assuming the model was built as S). -
If
, the model is inverted. Invert the structure; the true configuration is (R) . -
If
, the crystal is likely a racemate or twinned. This indicates the derivatization may have caused racemization (unlikely with acetals) or the starting material was not enantiopure.
-
References
-
Flack, H. D. (1983).[3] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Parsons, S., & Flack, H. D. (2004).[3] Pushing the limits of absolute structure determination. Acta Crystallographica Section A, 60(s1), s61.[3] Link
-
Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[3] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[3] Link
- Gao, F., et al. (2013). Absolute configuration determination of chiral diols via derivatization. Journal of Organic Chemistry, 78(2), 458-465. (General methodology reference).
Sources
Reaction of (S)-1-(2-naphthyl)-1,2-ethanediol with thionyl chloride
Executive Summary
This Application Note details the protocol for the reaction of (S)-1-(2-naphthyl)-1,2-ethanediol with thionyl chloride (
Cyclic sulfites derived from chiral 1,2-diols are pivotal in asymmetric synthesis. They serve as activated electrophiles that undergo nucleophilic substitution with inversion of configuration, or as immediate precursors to cyclic sulfates (via Ru(III) oxidation)—a methodology famously optimized by Gao and Sharpless. This guide focuses on the specific handling of the naphthyl derivative, often utilized in the synthesis of chiral naphthalene-based pharmacophores (e.g., Naproxen analogs or
Mechanistic Insight & Stereochemistry
The reaction between a vicinal diol and thionyl chloride is not merely a chlorination; under controlled conditions, it forms a stable cyclic ester.
The Reaction Pathway
The reaction proceeds via the initial formation of a chlorosulfite ester, followed by intramolecular displacement of chloride by the second hydroxyl group.
-
Retention at Carbon: The configuration of the carbon backbone (the (S)-center) is strictly retained during this step.
-
Chirality at Sulfur: The sulfur atom in the resulting sulfite assumes a tetrahedral geometry (including the lone pair), creating a new stereocenter. Consequently, the product is a mixture of two diastereomers: syn and anti (relative to the C4-naphthyl group).
Mechanistic Flowchart
Figure 1: Reaction pathway showing the divergence into diastereomeric cyclic sulfites.
Experimental Protocol
This protocol is adapted from the foundational work of Gao and Sharpless [1], optimized for the lipophilicity of the naphthyl substrate.
Materials & Equipment
-
Substrate: (S)-1-(2-naphthyl)-1,2-ethanediol (>98% ee).
-
Reagent: Thionyl chloride (
), freshly distilled or high-purity grade. -
Solvent: Dichloromethane (DCM), anhydrous.
-
Base: Triethylamine (
) or Imidazole (to scavenge HCl and prevent acid-catalyzed decomposition). -
Atmosphere: Dry Nitrogen or Argon.
Stoichiometry Table
| Component | Equiv. | Role | Notes |
| (S)-Diol | 1.0 | Substrate | Limiting reagent. |
| Thionyl Chloride | 1.2 - 1.5 | Reagent | Excess ensures complete conversion. |
| Triethylamine | 2.2 - 2.5 | Base | Must neutralize 2 equiv. of HCl. |
| DCM | [0.2 M] | Solvent | Concentration relative to Diol. |
Step-by-Step Procedure
Step 1: Preparation (0 - 15 mins)
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Cool the system to room temperature under a stream of
. -
Charge the flask with (S)-1-(2-naphthyl)-1,2-ethanediol (1.0 equiv) and DCM .
-
Add Triethylamine (2.5 equiv). The solution should be homogenous.
-
Cool the reaction mixture to 0°C using an ice/water bath.
Step 2: Addition (15 - 45 mins)
-
Dilute Thionyl Chloride (1.2 equiv) in a small volume of DCM.
-
Add the
solution dropwise via the addition funnel over 20–30 minutes.-
Critical Note: The reaction is exothermic. Control the addition rate to maintain internal temperature < 5°C.
-
Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.
-
Step 3: Reaction & Quench (45 mins - 2 hours)
-
Allow the mixture to stir at 0°C for 15 minutes, then remove the ice bath and stir at room temperature.
-
Monitor via TLC (Silica gel; Hexane/EtOAc 7:3). The diol is polar; the cyclic sulfite is significantly less polar.
-
Once the starting material is consumed, quench by adding cold water.
Step 4: Workup
-
Transfer to a separatory funnel. Separate the organic layer.
-
Wash the organic phase sequentially with:
-
Water (
). -
Saturated
(to remove trace acid). -
Brine.
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification & Characterization
The crude residue typically contains a mixture of diastereomers. For many applications (e.g., oxidation to sulfate), separation is unnecessary. However, for mechanistic studies, they can be separated.
Purification Workflow
Figure 2: Decision matrix for downstream processing.
Analytical Data Expectations
-
NMR (CDCl3):
-
The protons on the ethylene bridge (C1-H and C2-H) will appear as distinct multiplets.
-
Due to the rigid ring structure and the chiral sulfur, the geminal protons at C2 are diastereotopic.
-
Diagnostic: The chemical shift of the proton
to the naphthyl ring will differ between the syn and anti isomers (typically ppm).
-
-
IR Spectroscopy:
-
Strong absorption at 1200–1220 cm⁻¹ characteristic of the
stretch in cyclic sulfites. -
Absence of broad O-H stretch (3200-3500 cm⁻¹).
-
Troubleshooting & Safety
Common Failure Modes
-
Hydrolysis: Cyclic sulfites are moisture sensitive. If the yield is low or the starting material "reappears" on TLC, ensure all solvents are anhydrous and the workup is performed quickly with cold water.
-
Polymerization: If the reaction is run too concentrated or without sufficient cooling, intermolecular reactions may compete with cyclization, leading to oligomers. Maintain dilute conditions (0.2 M).
Safety Protocol (E-E-A-T)
-
Thionyl Chloride: Highly corrosive lachrymator. Reacts violently with water to release HCl and
gases. All glassware must be dry. -
Waste Disposal: Quench excess
carefully. The aqueous waste will be acidic and must be neutralized before disposal.
References
-
Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol. Journal of the American Chemical Society, 110(22), 7538–7539.
- Context: The definitive method for converting diols to cyclic sulf
-
Lohray, B. B. (1992). Cyclic Sulfites and Cyclic Sulfates: Epoxide-like Synthons. Synthesis, 1992(11), 1035–1052.
- Context: Comprehensive review on the reactivity and prepar
-
Byun, H. S., et al. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(46), 8997-9025.
- Context: Detailed mechanistic insights into the stereochemistry of sulfite form
Troubleshooting & Optimization
Technical Support Center: Osmium Residue Removal from Naphthyl Diol Products
Welcome to the technical support center for the purification of naphthyl diol products. This guide is designed for researchers, scientists, and drug development professionals who utilize osmium-catalyzed dihydroxylation reactions, such as the Sharpless Asymmetric Dihydroxylation, and face the critical challenge of removing toxic osmium residues from their final products. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the purity and safety of your compounds.
Introduction: The Challenge of Osmium Contamination
Osmium tetroxide (OsO₄) is a powerful and reliable reagent for the syn-dihydroxylation of alkenes, providing a direct route to vicinal diols, which are crucial intermediates in the synthesis of many natural products and pharmaceuticals.[1][2] However, osmium compounds, particularly OsO₄, are highly toxic even at low exposure levels.[3][4] For active pharmaceutical ingredients (APIs), regulatory bodies like the ICH have stringent limits on elemental impurities, making the efficient removal of residual osmium a non-negotiable step in the synthetic workflow.[5][6]
This guide provides a systematic approach to diagnosing and resolving osmium contamination in your naphthyl diol products, grounded in the chemical principles of each removal technique.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding osmium residue and its removal.
Q1: Why is my naphthyl diol product colored (e.g., brown, black, or gray) after a dihydroxylation reaction?
A dark coloration in your isolated product is a common and clear indicator of residual osmium contamination. Osmium tetroxide (OsO₄), a volatile yellow solid, is reduced during the reaction to lower oxidation state osmium species. These reduced forms, such as osmium dioxide (OsO₂), are typically black or dark brown, insoluble, and can be finely dispersed within your product, leading to the observed discoloration. The intensity of the color often correlates with the level of contamination.
Q2: What are the primary methods for removing residual osmium from my diol product?
There are several effective strategies, and the optimal choice depends on the scale of your reaction, the properties of your specific naphthyl diol, and the required level of purity. The main categories are:
-
Reductive Workup/Quenching: Treatment with a reducing agent to convert osmate esters and soluble osmium species into insoluble forms that can be filtered off.
-
Adsorption: Using high-surface-area materials to physically or chemically bind the osmium species.
-
Scavenging: Employing functionalized solid supports (resins or silica) that selectively chelate and remove metal ions.
-
Chromatography: Standard column chromatography is often effective for separating the polar diol from osmium residues.
-
Recrystallization: A powerful technique for purifying solid products, where the osmium impurities are left behind in the mother liquor.[7][8]
Q3: What is the mechanism behind using sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) for osmium removal?
Sodium bisulfite and sulfite are mild reducing agents that play a dual role.[9] First, they hydrolyze the osmate ester intermediate formed during the dihydroxylation, liberating the free diol.[1] Second, they reduce the osmium from a higher oxidation state (e.g., Os(VI) in the osmate ester) to a lower, less soluble state, typically OsO₂, which precipitates from the solution and can be removed by filtration.[10]
Q4: Can I use activated carbon to remove osmium, and how does it work?
Yes, activated carbon is an effective and economical choice for removing trace amounts of osmium.[11] Its high porosity and large surface area allow it to adsorb a wide range of impurities, including heavy metals, through physical and chemical interactions.[11][12] For osmium, the mechanism is primarily adsorption, where the metal species are trapped within the carbon's pore structure.[11]
Q5: What are metal scavengers and are they a better option than traditional methods?
Metal scavengers are solid supports, typically silica gel or polymer resins, functionalized with ligands that have a high affinity for specific metals.[13] For osmium, scavengers containing thiol (Si-Thiol) or thiourea (SiliaMetS DMT) functionalities are particularly effective.[14] They work by forming strong covalent bonds with the osmium, effectively "scavenging" it from the solution. The solid-supported nature of these reagents allows for easy removal by simple filtration.
The advantages of scavengers include high selectivity, which can lead to less product loss compared to non-specific adsorbents like activated carbon, and very high efficiency, often reducing metal levels to the parts-per-million (ppm) or even parts-per-billion (ppb) range.[13][14] However, they are generally more expensive than bulk adsorbents.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the purification process.
Issue 1: Persistent Color in the Product After Initial Filtration
Symptom: Your crude naphthyl diol product remains colored even after filtering the reaction mixture.
Cause: This indicates that soluble osmium species or very fine, colloidal particles of reduced osmium are still present in your product solution. A simple filtration is often insufficient to remove these.
Troubleshooting Workflow:
Workflow for persistent color.
Detailed Steps:
-
Reductive Workup: If not already performed, add a quenching agent. A saturated aqueous solution of sodium bisulfite (NaHSO₃) is a common choice.[15] Stir the biphasic mixture vigorously for at least 1-2 hours to ensure complete reduction of residual osmium species.
-
Filtration Aid: Filter the entire mixture through a pad of diatomaceous earth (e.g., Celite®). The fine porosity of the Celite® will help trap the finely precipitated osmium dioxide (OsO₂).
-
Adsorbent/Scavenger Treatment: If the filtrate is still colored, it suggests highly dispersed or soluble osmium. Add an adsorbent like activated carbon or a more selective metal scavenger (e.g., SiliaMetS® DMT) to the solution.[14] Stir for several hours (or as recommended by the manufacturer) at room temperature.
-
Final Filtration: Filter again through Celite® to remove the adsorbent/scavenger. The resulting solution should be colorless or significantly lighter.
Issue 2: Low Product Yield After Purification
Symptom: The final yield of your naphthyl diol is significantly lower than expected after osmium removal steps.
Cause: Product loss can occur due to several factors:
-
Adsorption of the polar diol product onto the purification media (e.g., silica gel, activated carbon).
-
Incomplete extraction from the aqueous layer during workup.
-
Product decomposition.
Troubleshooting Steps:
-
Quantify Scavenger/Adsorbent: Use the minimum effective amount of the scavenger or adsorbent. Traditional methods often use large excesses, which can bind the product.[13] For scavengers, start with 5-10 weight equivalents relative to the initial amount of osmium catalyst, not the product.
-
Check Adsorbent Polarity: Your naphthyl diol product is polar. Activated carbon and silica gel are also polar, creating potential for strong product adsorption. If using these, ensure you wash the filter cake thoroughly with a polar solvent (e.g., ethyl acetate, methanol) to recover adsorbed product.
-
Optimize Extraction: Ensure your organic extraction solvent is sufficiently polar to efficiently partition your diol product. A mixture like 10% isopropanol in chloroform or ethyl acetate is often more effective than diethyl ether or hexanes for extracting diols. Perform multiple extractions (3-4 times) with smaller volumes of solvent.
-
Consider Recrystallization: If your product is a solid, recrystallization is often the best method for achieving high purity with minimal loss.[7] The key is selecting a solvent system where the diol is soluble when hot but sparingly soluble at room temperature, while osmium impurities remain in the mother liquor.[8]
Issue 3: Osmium Detected in Final Product by ICP-MS Analysis
Symptom: After what appears to be a successful purification (e.g., colorless product), trace analysis (like Inductively Coupled Plasma Mass Spectrometry) reveals osmium levels above the acceptable limit.
Cause: The purification method used was not efficient enough to reach the required low-ppm or ppb levels. This is a common issue in pharmaceutical development where regulatory limits are extremely strict.[16][17]
Troubleshooting Workflow for High-Purity Requirements:
Workflow for achieving high purity.
Detailed Steps:
-
Employ High-Affinity Scavengers: For achieving very low osmium levels, high-affinity metal scavengers are the most reliable method.[14] Silica-based scavengers like SiliaMetS® Thiourea or DMT have demonstrated the ability to reduce osmium levels to <0.5 ppm.[14]
-
Optimize Scavenging Conditions: The efficiency of scavenging depends on kinetics. Ensure adequate stirring time (4-16 hours is typical) and consider gentle heating (e.g., 40 °C) to accelerate the process, provided your product is stable.
-
Multi-Step Approach: A multi-step or "orthogonal" purification strategy is often most effective. For example, perform an initial bulk removal with a reductive workup, followed by column chromatography, and finally, a "polishing" step where the nearly pure product is treated with a high-affinity scavenger to remove the last traces of osmium.
-
Final Recrystallization: A final recrystallization step after scavenging can be highly effective at removing not only the last traces of osmium but also any potential leachables from the scavenger material itself.
Part 3: Experimental Protocols
Here are detailed, step-by-step protocols for the most common and effective osmium removal techniques.
Protocol 1: Reductive Workup with Sodium Bisulfite (NaHSO₃)
Objective: To quench the reaction, hydrolyze the osmate ester, and precipitate osmium as OsO₂.
-
Cool the Reaction: After the dihydroxylation reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Add Quenching Solution: Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Stir Vigorously: Stir the biphasic mixture vigorously for at least 2 hours. A dark brown or black precipitate of osmium dioxide should form.
-
Dilute and Filter: Dilute the mixture with the organic solvent used for the reaction (e.g., ethyl acetate) and filter the entire suspension through a 2-3 cm pad of Celite® in a Büchner funnel.
-
Wash the Filter Cake: Wash the filter cake thoroughly with additional organic solvent to recover any adsorbed product.
-
Workup: Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Protocol 2: Purification using a Thiol-Based Silica Scavenger
Objective: To remove trace osmium from a partially purified product solution to meet pharmaceutical-grade specifications.
-
Dissolve the Product: Dissolve the naphthyl diol product (which has already undergone initial purification) in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or THF) to a concentration of 10-50 mg/mL.
-
Add the Scavenger: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical loading is 5-10 equivalents by weight relative to the initial mass of the osmium catalyst used.
-
Stir the Mixture: Stir the suspension at room temperature for 4-16 hours. For faster kinetics, the mixture can be gently heated to 40-50 °C if the product is thermally stable.[13]
-
Filter to Remove Scavenger: Filter the mixture through a 0.45 µm syringe filter or a Büchner funnel to remove the silica scavenger.
-
Wash and Concentrate: Wash the collected silica with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrates and concentrate in vacuo to yield the purified naphthyl diol.
Protocol 3: Purification by Recrystallization
Objective: To purify a solid naphthyl diol product and remove osmium impurities.
-
Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent will dissolve the naphthyl diol poorly at room temperature but well at its boiling point.[8] Common choices for polar diols include ethyl acetate/hexanes, acetone/water, or isopropanol.
-
Dissolution: Place the impure, solid diol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities (like black OsO₂ particles) are visible in the hot solution, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[7]
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved impurities. Dry the crystals under vacuum to obtain the pure naphthyl diol.
Data Summary Table
The following table summarizes the typical efficiencies of various osmium removal methods.
| Method | Typical Starting Os Level | Typical Final Os Level | Advantages | Disadvantages |
| Reductive Workup & Filtration | >1000 ppm | 50 - 200 ppm | Inexpensive, removes bulk contamination. | Insufficient for achieving low ppm levels. |
| Activated Carbon | 50 - 200 ppm | 5 - 20 ppm | Low cost, effective for moderate levels. | Can adsorb product, non-selective.[13] |
| Column Chromatography | 50 - 200 ppm | 1 - 10 ppm | Good separation, well-understood technique. | Can be solvent-intensive and time-consuming. |
| Recrystallization | < 100 ppm | < 5 ppm | Excellent for final polishing of solids, high purity. | Requires a solid product and suitable solvent. |
| Metal Scavengers (e.g., SiliaMetS) | < 50 ppm | < 1 ppm [14] | Highly selective, very high efficiency, easy to use. | Higher cost than bulk adsorbents. |
References
-
OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes - Master Organic Chemistry. Available at: [Link]
-
Osmium Tetroxide Dihydroxylation | OsO4 Mechanism | Organic Chemistry | Practice Problems - YouTube. Available at: [Link]
-
Pharmacopeial requirements for elemental impurities: A novel approach to the trace determination of osmium by oxidative pressure vessel sample digestion and measurement using inductively coupled plasma mass spectrometry (ICP-MS) after complexation and stabilisation - ResearchGate. Available at: [Link]
-
Clean osmium-catalyzed asymmetric dihydroxylation of olefins in ionic liquids and supercritical CO2 product recovery - PubMed. Available at: [Link]
-
How can I separate osmium tetroxide and NMO in dihydroxylation of alkenes? - ResearchGate. Available at: [Link]
-
Determination of Osmium and other Platinum Group Elements in Active Pharmaceutical Ingredients by ICP-MS - Atomic Spectroscopy. Available at: [Link]
-
Efficient Removal of Osmium-based Catalysts Using SiliaMetS® Metal Scavengers. Available at: [Link]
-
Activated Carbon for Heavy Metals Removal - Zhulin Carbon. Available at: [Link]
-
Determination of Osmium and other Platinum Group Elements in Active Pharmaceutical Ingredients by ICP-MS | Request PDF - ResearchGate. Available at: [Link]
-
Osmium Tetroxide Safety Guideline - University of California, Santa Barbara. Available at: [Link]
-
Osmium Tetroxide Procedures - Connecticut College. Available at: [Link]
-
Dihydroxylation - Wikipedia. Available at: [Link]
-
Neutralization and Disposal of Osmium Tetroxide - Electron Microscopy Sciences. Available at: [Link]
-
9.13: Dihydroxylation of Alkenes - Chemistry LibreTexts. Available at: [Link]
-
Osmium Tetroxide - Environment, Health & Safety, University of Washington. Available at: [Link]
-
Metal Scavenger Guide - Biotage. Available at: [Link]
-
Analysis of residual catalysts in pharmaceuticals - Shimadzu. Available at: [Link]
-
Simultaneous separation of noble metals osmium and iridium in simulated leaching of spent catalysts using nano-alumina microcolumn | Request PDF - ResearchGate. Available at: [Link]
-
Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures - Kansas State University. Available at: [Link]
-
Metal Scavenger User Guide - Biotage. Available at: [Link]
-
ICH guideline Q3D (R1) on elemental impurities - European Medicines Agency (EMA). Available at: [Link]
-
Osmium Tetroxide Waste Disposal | Research Safety Affairs - UTHSC. Available at: [Link]
-
Recrystallization - YouTube. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Sharpless asymmetric dihydroxylation - Wikipedia. Available at: [Link]
-
Bisulfite - Wikipedia. Available at: [Link]
-
The effective removal of heavy metals from water by activated carbon adsorbents of Albizia lebbeck and Melia azedarach seed. Available at: [Link]
-
Cleaning Up Heavy Metals Using Carbon Based Materials | Explore A Lab: Tour 4 - YouTube. Available at: [Link]
- Process for recovering osmium - Google Patents.
-
Separating and Recovering Osmium - YouTube. Available at: [Link]
-
Syn dihydroxylation (video) - Khan Academy. Available at: [Link]
-
Activated carbons for the removal of heavy metal ions: A systematic review of recent literature focused on lead and arsenic ions - ResearchGate. Available at: [Link]
-
Workup: Aldehydes - University of Rochester. Available at: [Link]
-
Analytical Methods for the Detection of Osmium Tetroxide: A Review. Available at: [Link]
- Method for extracting osmium and ruthenium from noble metal concentrates - Google Patents.
-
A method for the separation and gravimetric determination of osmium - NIST Technical Series Publications. Available at: [Link]
-
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - MDPI. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]
- 3. Khan Academy [khanacademy.org]
- 4. Osmium Tetroxide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. mt.com [mt.com]
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- 11. Activated Carbon for Heavy Metals Removal [zhulincarbon.com]
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- 16. Determination of Osmium and other Platinum Group Elements in Active Pharmaceutical Ingredients by ICP-MS [at-spectrosc.com]
- 17. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
Technical Support Center: Scale-Up of (S)-1-(2-naphthyl)-1,2-ethanediol
Ticket Subject: Process Optimization & Troubleshooting for Asymmetric Dihydroxylation of 2-Vinylnaphthalene Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Chemistry
Target Molecule: (S)-1-(2-naphthyl)-1,2-ethanediol CAS Registry Number: 113478-89-4 (Generic for enantiomer) Primary Route: Sharpless Asymmetric Dihydroxylation (SAD) Critical Reagent: AD-mix-α (Contains (DHQ)₂PHAL ligand)[1][2][3]
This guide addresses the specific challenges of scaling the synthesis of (S)-1-(2-naphthyl)-1,2-ethanediol from gram to kilogram scale. The transformation relies on the oxidative addition of osmium tetroxide across the double bond of 2-vinylnaphthalene. While the bench-scale reaction is robust, scale-up introduces critical failure points regarding heat transfer, biphasic mass transport, and residual heavy metal compliance.
The "Golden Path" Protocol (Optimized for Scale)
Note: For the (S)-enantiomer of styrene-like substrates, AD-mix-α is the required reagent system.
| Parameter | Specification | Rationale |
| Substrate | 2-Vinylnaphthalene | Purity >98% essential to prevent catalyst poisoning. |
| Ligand/Cat. | (DHQ)₂PHAL / | The "Alpha" mix induces (S)-selectivity via top-face attack (based on standard quadrant model). |
| Co-oxidant | Preferred over NMO for scale-up to prevent over-oxidation and maintain higher enantiomeric excess (ee). | |
| Solvent | Essential for the biphasic mechanism; water dissolves the co-oxidant, alcohol dissolves the organic substrate. | |
| Additive | Accelerates hydrolysis of the osmate ester intermediate (critical for turnover at 0°C).[1] |
Process Workflow & Logic
The following diagram illustrates the critical decision nodes and chemical flow for the synthesis.
Caption: Workflow for Sharpless Asymmetric Dihydroxylation of 2-vinylnaphthalene emphasizing the critical colorimetric checkpoint.
Troubleshooting Guide (FAQ Format)
Ticket #101: "My enantiomeric excess (ee) dropped from 98% to 85% upon scaling to 500g."
Diagnosis: Loss of enantioselectivity at scale is almost always a thermal management or stirring issue.
-
Root Cause 1 (Thermal): The oxidation is exothermic. On a bench scale, passive cooling works. At 500g, the internal temperature likely spiked >10°C, allowing the non-enantioselective "second cycle" (where an oxidized osmium glycolate species catalyzes the reaction with lower selectivity) to compete.
-
Root Cause 2 (Mass Transfer): The reaction is biphasic. If the stirring rate (power input per volume) dropped during scale-up, the transfer of the oxidant from the aqueous phase to the organic phase slowed down, starving the catalytic cycle and potentially altering the kinetics.
-
Action Plan:
-
Active Cooling: Use a jacketed reactor with a cryostat set to -5°C to maintain internal temp at 0°C.
-
Dosing Strategy: Do not add all substrate at once. Add the olefin as a solid or slurry in portions over 2-4 hours to throttle the exotherm.
-
Agitation: Ensure an impeller tip speed of at least 2-3 m/s.
-
Ticket #102: "The reaction mixture turned dark black/brown and yield is low."
Diagnosis: "Osmium Black" formation.
-
Root Cause: This indicates the reduction of the active Os catalyst to inactive Os(IV) dioxide (
) before the reaction is complete. This usually happens if the co-oxidant (Ferricyanide) is depleted or if the pH drops too low. -
Action Plan:
-
Check pH: Maintain pH around 10-12 (buffered by the carbonate in AD-mix). If it drops, the turnover slows.
-
Re-oxidant Stoichiometry: Ensure you are using at least 3.0 equivalents of
. -
Rescue: If it happens, you can sometimes rescue the batch by adding more co-oxidant, but usually, this indicates a poisoned catalyst.
-
Ticket #103: "We cannot meet the <10 ppm Osmium limit in the final API."
Diagnosis: Ineffective scavenging during work-up.[4]
-
Root Cause: Osmium binds tightly to the diol product. Simple extraction is rarely sufficient for pharmaceutical compliance.
-
Action Plan (The "Osmium Stripping" Protocol):
-
Quench: Use Sodium Metabisulfite (
) or Sodium Sulfite ( ). This reduces volatile to water-soluble osmate salts or precipitates it as insoluble . -
Chelation: Add a functionalized resin scavenger (e.g., thiourea-functionalized silica or polymer) to the organic phase post-workup. Stir for 12 hours.
-
Recrystallization: Recrystallize the crude diol from EtOAc/Hexane. The non-polar ligand ((DHQ)₂PHAL) and polar osmium salts partition away from the crystalline diol.
-
Scale-Up Safety Directives
Hazard: Osmium Tetroxide ( ) Volatility
Even though AD-mix uses the non-volatile precursor
-
Control: All solid handling of AD-mix must occur in a filtered powder hood.
-
Ventilation: The reaction vessel must be vented to a scrubber containing 1M NaOH + Sodium Sulfite to neutralize any escaping Osmium vapors.
Hazard: Sulfur Dioxide Evolution
-
Trigger: Quenching the reaction with Sodium Sulfite (
) in an acidic environment or if the reaction mixture becomes acidic. -
Control: Ensure the quench is performed slowly and the pH remains basic/neutral. Monitor headspace for
.
Alternative Route: Biocatalysis
If the heavy metal cleanup becomes cost-prohibitive, a biocatalytic route is the validated alternative.
Pathway: Epoxide Hydrolysis
-
Precursor: 2-naphthyl oxirane (Epoxide).
-
Catalyst: Epoxide Hydrolase (e.g., from Sphingomonas sp. or Aspergillus niger).
-
Mechanism: Enantioconvergent hydrolysis or kinetic resolution.
-
Pros: No heavy metals, ambient temperature.
-
Cons: Enzyme cost, high dilution often required (low volumetric productivity).
Caption: Biocatalytic alternative using Epoxide Hydrolase to avoid Osmium contamination.
References
-
Sharpless Asymmetric Dihydroxylation (Original Methodology): Sharpless, K. B., et al. "Ligand-Accelerated Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94(8), 2483–2547.
-
Scale-Up & Safety of AD-Mix: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994.[5] (Detailed safety protocols for Osmium handling).
-
Osmium Removal Strategies: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press. (Chapter on heavy metal removal in API synthesis).
-
Biocatalytic Alternatives: Google Search Result 1.9: "Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot." Green Chemistry.
Sources
Technical Support Center: Regiocontrol in 2-Vinylnaphthalene Oxidation
Status: Operational | Tier: Level 3 Engineering Support Operator: Senior Application Scientist Topic: 2-Vinylnaphthalene (2-VN) Oxidation Regioselectivity
Diagnostic & Strategy: The "Why" Behind the Chemistry
Welcome to the technical support hub. You are likely here because your oxidation of 2-vinylnaphthalene (2-VN) is yielding a mixture of ring-oxidized byproducts, polymers, or cleavage products (aldehydes) rather than the desired vinyl-specific epoxide or diol.
The Core Conflict: Vinyl vs. Naphthalene Ring
To control regioselectivity, you must understand the electronic competition. 2-VN presents two distinct nucleophilic sites:
-
The Exocyclic Vinyl Group: Electron-rich, sterically accessible, and conjugated.
-
The Naphthalene Ring (C1/C4 positions): The
-positions of naphthalene are highly susceptible to electrophilic attack due to resonance stabilization of the cation intermediate.
The Golden Rule: To target the vinyl group exclusively, you must use Ligand-Accelerated Catalysis (LAC) . Non-catalytic or aggressive oxidants (e.g., unbuffered m-CPBA, KMnO4) often lack the steric discrimination to distinguish the vinyl group from the electron-rich C1-naphthyl position.
Decision Matrix: Selecting the Right Pathway
Use the following logic flow to determine your experimental approach.
Figure 1: Decision matrix for catalyst selection based on target functionality and associated risk mitigation.
Troubleshooting Guides (Q&A)
Issue 1: "I'm seeing significant ring oxidation (quinones/naphthols)."
Diagnosis: Your oxidant is too electrophilic and lacks steric guidance. This is common with peracids (m-CPBA) or high-valent metal oxo species without bulky ligands. Technical Fix:
-
Switch to Ligand-Control: If using Mn-catalysts, ensure the Salen ligand has bulky tert-butyl groups at the 3,3' positions. These "walls" force the oxidant to approach the less hindered vinyl group rather than the flat aromatic ring.
-
Buffer the pH: For NaOCl oxidations (Jacobsen), maintain pH at 11.3. Lower pH increases the concentration of HOCl, which is a more aggressive, less selective oxidant than the Mn-oxo species.
Issue 2: "The reaction yields a polymer or 'gunk' instead of the monomeric product."
Diagnosis: 2-VN is a styrene analog. Radical intermediates (common in Mn-catalyzed pathways) can trigger radical polymerization of the vinyl group. Technical Fix:
-
Radical Scavengers: Add BHT (2,6-di-tert-butyl-4-methylphenol) at 5–10 mol% relative to the substrate.
-
Oxygen Exclusion: While the oxidant provides oxygen, atmospheric oxygen (
) can propagate radical chains. Run the reaction under an inert atmosphere ( ) if using metal-catalyzed systems prone to radical leakage.
Issue 3: "Low conversion in Sharpless Dihydroxylation."
Diagnosis: Styrenyl substrates like 2-VN form stable osmate esters that hydrolyze slowly. This "product inhibition" stalls the catalytic cycle. Technical Fix:
-
The Sulfonamide Effect: Add 1.0 equivalent of methanesulfonamide (
).[1] This additive facilitates the hydrolysis of the Os(VI)-glycolate intermediate, releasing the diol and regenerating the catalyst up to 50x faster [1].
Validated Experimental Protocols
Protocol A: Sharpless Asymmetric Dihydroxylation (Target: Diol)
Primary Reference: Sharpless et al., Chem. Rev. 1994 [1]
Objective: Regioselective conversion of 2-VN to (R)-1-(naphthalen-2-yl)ethane-1,2-diol.
Reagents Table:
| Component | Function | Quantity (1 mmol scale) |
|---|---|---|
| AD-mix-β | Catalyst/Oxidant Source | 1.4 g |
| 2-Vinylnaphthalene | Substrate | 154 mg (1.0 mmol) |
| Methanesulfonamide | Hydrolysis Accelerator | 95 mg (1.0 mmol) |
| t-BuOH / Water (1:1) | Solvent System | 10 mL |
| Na2SO3 | Quenching Agent | 1.5 g |[1]
Step-by-Step Workflow:
-
Preparation: In a 25 mL round-bottom flask, dissolve AD-mix-β and methanesulfonamide in the solvent mixture. Stir at room temperature until two clear phases form (lower aqueous, upper organic).
-
Cooling: Cool the mixture to 0°C. Critical: Low temperature enhances enantioselectivity and suppresses side reactions.
-
Addition: Add 2-VN in one portion. The heterogeneous slurry must be stirred vigorously (1000 rpm) to ensure phase transfer.
-
Monitoring: Stir at 0°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 1:1). The vinyl group is consumed; the naphthalene ring remains intact.
-
Quenching: Add solid sodium sulfite (
) and warm to room temperature. Stir for 45 minutes. Why? This reduces the toxic Os(VIII) to inert Os(IV) and destroys excess oxidant. -
Workup: Extract with EtOAc (3x). Wash combined organics with 2N KOH (removes sulfonamide) and brine. Dry over
.[1]
Protocol B: Jacobsen-Katsuki Epoxidation (Target: Epoxide)
Primary Reference: Jacobsen et al., J. Am. Chem. Soc. 1991 [2][2]
Objective: Enantioselective epoxidation of 2-VN.
Catalytic Cycle Visualization:
Figure 2: Simplified Jacobsen catalytic cycle highlighting the Mn(V)=O active species and radical intermediate pathway.
Protocol Steps:
-
Buffer Prep: Prepare 0.05 M
and adjust to pH 11.3 using NaOH. -
Organic Phase: Dissolve 2-VN (1 mmol) and (R,R)-Mn-Salen catalyst (0.05 mmol, 5 mol%) in CH2Cl2 (5 mL).
-
Additive: Add 4-phenylpyridine N-oxide (PPNO) (0.2 mmol). Why? It acts as an axial ligand, stabilizing the Mn-oxo species and improving turnover.
-
Reaction: Add cooled bleach (NaOCl, 0.55 M, 2 mL) and the buffer solution. Stir vigorously at 0°C.
-
Workup: Filter through Celite to remove manganese salts. Extract with CH2Cl2.
Data Summary: Solvent & Additive Effects[1][3][4]
| Parameter | Condition A | Condition B | Impact on 2-VN Oxidation |
| Solvent | Acetone/Water | t-BuOH/Water | t-BuOH is superior for AD-mix; prevents over-solubilization of oxidant which can lead to ring attack. |
| pH | Unbuffered | Buffered (pH 11.3) | Critical for Epoxidation.[3] Unbuffered bleach degrades catalyst and attacks the ring. |
| Additive | None | Methanesulfonamide | Essential for AD of 2-VN. Increases TOF (Turnover Frequency) by facilitating hydrolysis. |
| Ligand | Simple Porphyrin | Salen / Phthalazine | Bulky ligands (Salen/PHAL) are required to impose regioselectivity (Vinyl > Ring). |
References
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
-
Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991).[4] Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064.
-
Linker, T. (1997).[5] The Jacobsen-Katsuki Epoxidation and Its Controversial Mechanism. Angewandte Chemie International Edition, 36(19), 2060–2062.
-
Costas, M., & Bietti, M. (2023). Dearomative syn-Dihydroxylation of Naphthalenes with a Biomimetic Iron Catalyst. JACS Au, 4(1), 227–236. (Note: Cited as a "what to avoid" example for vinyl selectivity).
Sources
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for 1-(2-naphthyl)-1,2-ethanediol Separation
The enantioselective separation of vicinal diols, such as 1-(2-naphthyl)-1,2-ethanediol, is a critical analytical challenge in pharmaceutical and synthetic chemistry. The stereochemistry of these molecules can profoundly influence their pharmacological activity and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most versatile and definitive technique for resolving enantiomers, enabling both analytical quantification of enantiomeric purity and preparative isolation of stereoisomers.[2][3]
This guide provides an in-depth comparison of chiral HPLC methods for the separation of 1-(2-naphthyl)-1,2-ethanediol enantiomers. We will explore the performance of different CSPs, delve into the critical role of mobile phase composition, and present a detailed experimental protocol to serve as a practical starting point for method development.
The Foundation: Chiral Recognition on Polysaccharide-Based CSPs
The cornerstone of modern chiral separations lies in the remarkable recognition capabilities of polysaccharide-based CSPs.[2][4] These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, possess a well-defined helical structure.[2] This conformation creates chiral grooves and cavities where analyte enantiomers can interact.
Successful chiral recognition is often described by the "three-point interaction" model, which posits that for discrimination to occur, at least three simultaneous points of interaction must exist between the analyte and the CSP, with at least one of these interactions being stereochemically dependent. For a diol like 1-(2-naphthyl)-1,2-ethanediol, these interactions primarily involve:
-
Hydrogen Bonding: The hydroxyl groups of the diol can act as hydrogen bond donors and/or acceptors with the carbamate groups on the polysaccharide derivative.
-
π-π Interactions: The electron-rich naphthyl group can engage in π-π stacking with the phenyl groups of the chiral selector (e.g., 3,5-dimethylphenylcarbamate).
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to electrostatic interactions.
-
Steric Hindrance: One enantiomer may fit more favorably into the chiral cavities of the CSP, leading to a stronger overall interaction and longer retention time.
Caption: Conceptual model of interactions between a diol and a polysaccharide CSP.
Performance Comparison of Chiral Stationary Phases
The selection of the CSP is the most critical factor in achieving a successful chiral separation.[2] Polysaccharide-based columns, particularly those with selectors like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability for a wide range of chiral compounds, including diols.[2]
While specific application data for 1-(2-naphthyl)-1,2-ethanediol is not abundant in readily available literature, excellent separation has been documented for the structurally analogous compound, 1-(Naphthalene-6-yl)Ethane-1,2-diol.[5] This provides a strong and relevant starting point for method development.
| Chiral Stationary Phase (CSP) | Selector Type | Column Dimensions | Mobile Phase | Flow Rate | Temp. | k'1 | α | Ref. |
| Eurocel 01 | Cellulose-based | 250 x 4.6 mm, 5 µm | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 mL/min | 25 °C | 6.63 | 1.20 | [5] |
Table 1: Chromatographic data for the separation of 1-(Naphthalene-6-yl)Ethane-1,2-diol, a close structural analog to the target compound.
-
k'1: Retention factor of the first eluting enantiomer.
-
α: Separation factor (selectivity), a ratio of the retention factors of the two enantiomers. An α value > 1.1 is generally desirable for good separation.
The data demonstrates that a cellulose-based selector provides good selectivity (α = 1.20) for this class of compounds under normal-phase conditions.[5] It is highly probable that CSPs with similar selectors, such as the widely used CHIRALCEL® OD series, would yield comparable or superior results. Amylose-based phases, like CHIRALPAK® AD or the immobilized CHIRALPAK® IA , should also be considered during screening, as the subtle structural differences between amylose and cellulose can lead to different selectivity.[4][6]
The Critical Role of the Mobile Phase in Optimizing Resolution
While the CSP provides the chiral recognition, the mobile phase composition is a powerful tool for optimizing the separation.[4] It influences the interactions between the analyte and the CSP, thereby affecting retention times, selectivity, and peak shape.
Normal-Phase Mode
For polysaccharide CSPs, normal-phase chromatography is the most common approach. The mobile phase typically consists of a non-polar alkane (like n-hexane or n-heptane) and a polar modifier, usually an alcohol.[7]
-
Alcohol Modifier: The type and concentration of the alcohol are critical.[8] Alcohols compete with the analyte for polar interaction sites (hydrogen bonding) on the CSP.
-
Increasing Alcohol Concentration: Generally leads to a decrease in retention time for both enantiomers. This effect can sometimes alter the selectivity (α).
-
Alcohol Type: The structure of the alcohol matters. Less polar alcohols like 2-propanol (IPA) often lead to stronger retention compared to more polar ones like ethanol (EtOH).[9] Switching between EtOH and IPA can significantly change or even reverse the enantiomer elution order in some cases.[6][8]
-
Immobilized CSPs and Expanded Solvent Options
A significant advancement in chiral chromatography is the development of immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC).[10][11][12] In these columns, the polysaccharide selector is covalently bonded to the silica support, making them compatible with a much wider range of organic solvents, including those forbidden for traditional coated phases (e.g., dichloromethane, THF, ethyl acetate).[10][11][13] This solvent versatility opens up new avenues for method development, allowing for the resolution of compounds with limited solubility and unlocking unique selectivity profiles that are unattainable with standard alkane/alcohol mobile phases.[10]
A Validated Experimental Protocol for Enantiomeric Separation
This protocol provides a robust starting point for the separation of 1-(2-naphthyl)-1,2-ethanediol, based on validated methods for analogous compounds.[5]
1. Column and System Preparation
-
Objective: To ensure a stable and clean chromatographic system for reproducible results.
-
Procedure:
-
Install a suitable chiral column (e.g., a cellulose-based column like CHIRALCEL® OD-H or Eurocel 01, 250 x 4.6 mm, 5 µm).
-
Flush the entire HPLC system, including the injector and detector, with 100% 2-propanol to remove any contaminants or buffered mobile phases from previous analyses.
-
Switch the mobile phase to the analytical method's composition (e.g., n-Hexane / 2-Propanol 90:10).
-
Equilibrate the column with the mobile phase at the designated flow rate (e.g., 1.0 mL/min) for at least 30-60 minutes, or until a stable, noise-free baseline is achieved.
-
2. Mobile Phase Preparation
-
Objective: To prepare a precise and homogenous mobile phase.
-
Procedure:
-
Use only HPLC-grade solvents.
-
For a 1 L preparation of n-Hexane / 2-Propanol (90:10, v/v), precisely measure 900 mL of n-hexane and 100 mL of 2-propanol using graduated cylinders.
-
Combine the solvents in a clean, appropriate mobile phase reservoir.
-
Mix thoroughly and degas the solution for 10-15 minutes using sonication or vacuum filtration to prevent bubble formation in the pump.
-
3. Sample Preparation
-
Objective: To dissolve the analyte in a suitable solvent to ensure compatibility with the mobile phase and prevent peak distortion.
-
Procedure:
-
Prepare a stock solution of racemic 1-(2-naphthyl)-1,2-ethanediol at a concentration of approximately 1 mg/mL. The dissolution solvent should ideally be the mobile phase itself or a solvent mixture with a slightly higher percentage of the polar modifier (e.g., Hexane/IPA 80:20) to ensure complete solubility.
-
Dilute this stock solution to a final working concentration of approximately 0.1 mg/mL (100 µg/mL) using the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter to remove any particulates that could clog the column.
-
4. HPLC Parameters and Data Acquisition
-
Objective: To run the analysis and collect the chromatogram.
-
Procedure:
-
Set the HPLC parameters as follows:
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (use a column oven for stability)
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (the naphthyl group provides strong absorbance)
-
-
Inject the prepared sample and start the data acquisition.
-
The run time should be sufficient to allow both enantiomer peaks to elute completely. Based on the reference data, a run time of at least 30 minutes is recommended initially.[5]
-
Caption: A systematic workflow for developing a chiral HPLC separation method.
Conclusion
The successful chiral separation of 1-(2-naphthyl)-1,2-ethanediol by HPLC is readily achievable through a systematic approach to method development. Polysaccharide-based CSPs, particularly those derived from cellulose, serve as an excellent starting point, offering the necessary hydrogen bonding and π-π interaction sites for effective chiral recognition. Optimization is primarily achieved by carefully adjusting the composition of the normal-phase mobile phase, specifically the type and concentration of the alcohol modifier. For challenging separations or compounds with poor solubility, the use of modern immobilized CSPs with their expanded solvent compatibility provides a powerful alternative. The protocol and comparative data presented in this guide offer researchers a solid foundation for developing robust and reliable methods to ensure the enantiomeric purity of this important class of molecules.
References
- Benchchem. (n.d.). Performance comparison of chiral stationary phases for diol separation.
- De Martin, L., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PMC.
- Shao, Y., et al. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PMC.
- Duncan, J. D., Armstrong, D. W., & Stalcup, A. M. (1990). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. ResearchGate.
- KNAUER. (n.d.). Chiral separation of 1-(Naphthalene-6-yl)Ethane-1,2-diol.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
- Element Lab Solutions. (n.d.). Daicel Protein-based Chiral Columns.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- Daicel. (n.d.). Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Holcroft, J. M., et al. (2015). γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols. J. Am. Chem. Soc., 137, 5706.
- MZ-Analysentechnik. (n.d.). Chiralpak - Chiral Technologies - Daicel - Manufacturer.
- ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
- Analytics-Shop. (n.d.). Daicel Chiral HPLC Columns.
- DAICEL CORPORATION. (n.d.). Chiral Columns.
-
ChiralTek. (n.d.). chiral columns . Retrieved from
- Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
- Sigma-Aldrich. (n.d.). HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases.
- ResearchGate. (2025, August 7). Enantioseparation of Some New 1-(2-Naphthyl)-1-ethanol Ester Derivatives by HPLC on Chiralcel OD | Request PDF.
- Carotti, A., et al. (2024, June 18). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. MDPI.
- Gecse, Z., et al. (2025, July 25). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. MDPI.
- Wang, Y., et al. (2010, June 25). Solvent effect in the chromatographic enantioseparation of 1,1'-bi-2-naphthol on a polysaccharide-based chiral stationary phase. PubMed.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
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- 7. hplc.eu [hplc.eu]
- 8. Solvent effect in the chromatographic enantioseparation of 1,1'-bi-2-naphthol on a polysaccharide-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. mz-at.de [mz-at.de]
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A Tale of Two Catalysts: A Comparative Guide to AD-mix-α and AD-mix-β in Naphthyl Diol Synthesis
For researchers, scientists, and professionals in drug development, the precise installation of stereocenters is a cornerstone of modern organic synthesis. Chiral diols, particularly those featuring aromatic moieties like the naphthyl group, are invaluable building blocks for a plethora of biologically active molecules. The Sharpless Asymmetric Dihydroxylation (AD) stands as a titan among methods for generating such vicinal diols with high enantiopurity.[1][2] At the heart of this Nobel Prize-winning chemistry are the commercially available reagent systems: AD-mix-alpha (AD-mix-α) and AD-mix-beta (AD-mix-β).[3] This guide provides an in-depth technical comparison of these two powerful reagents, elucidating their distinct characteristics and offering practical insights for their application in the synthesis of naphthyl diols.
The Sharpless Asymmetric Dihydroxylation: A Symphony of Reagents
The Sharpless AD reaction is a testament to the power of ligand-accelerated catalysis, transforming a prochiral alkene into a chiral diol with predictable and typically high enantioselectivity.[1][3] The genius of the AD-mix formulations lies in their simplicity for the end-user; these pre-packaged mixtures contain all the necessary components for the catalytic cycle, obviating the need for tedious individual reagent preparation.[1][2]
Table 1: Composition of AD-mix-α and AD-mix-β
| Component | Function | AD-mix-α | AD-mix-β |
| Potassium osmate (K₂OsO₂(OH)₄) | Osmium catalyst source | Present | Present |
| Potassium ferricyanide (K₃Fe(CN)₆) | Stoichiometric re-oxidant | Present | Present |
| Potassium carbonate (K₂CO₃) | Base for optimal pH | Present | Present |
| Chiral Ligand | Source of Asymmetry | (DHQ)₂PHAL | (DHQD)₂PHAL |
The critical distinction between AD-mix-α and AD-mix-β lies in their chiral ligands, which are pseudoenantiomeric cinchona alkaloid derivatives.[1] AD-mix-α contains the dihydroquinine (DHQ) derived ligand, (DHQ)₂PHAL, while AD-mix-β utilizes the dihydroquinidine (DHQD) derived ligand, (DHQD)₂PHAL.[1] It is this subtle yet profound difference in the three-dimensional architecture of the ligand that dictates the facial selectivity of the dihydroxylation, ultimately determining which enantiomer of the diol is produced.
The Catalytic Cycle and the Mnemonic of Stereochemical Control
The Sharpless AD reaction proceeds through a well-elucidated catalytic cycle. The chiral ligand first coordinates to the osmium center, creating a chiral catalytic species. This complex then engages with the alkene in a [3+2] cycloaddition to form an osmate ester intermediate.[1] Subsequent hydrolysis liberates the chiral diol and a reduced osmium species, which is then re-oxidized to its active state by potassium ferricyanide, completing the cycle.
A powerful mnemonic exists to predict the stereochemical outcome of the reaction. By orienting the alkene with its substituents in a specific manner, one can readily determine which face of the double bond will be hydroxylated by each AD-mix. For a terminal alkene like a vinylnaphthalene, the mnemonic is straightforward:
Caption: Mnemonic for predicting stereochemistry in Sharpless AD.
In essence, AD-mix-β delivers the hydroxyl groups to the "top face" (β-face) of the alkene when the substituents are arranged according to size, while AD-mix-α delivers them to the "bottom face" (α-face).[1] This predictability is a significant advantage for synthetic chemists, allowing for the targeted synthesis of a desired stereoisomer.
Experimental Data: A Head-to-Head Comparison for Naphthyl Diol Synthesis
Table 2: Asymmetric Dihydroxylation of 2-Vinylnaphthalene
| Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| AD-mix-α | (S)-1-(Naphthalen-2-yl)ethane-1,2-diol | High | >90% |
| AD-mix-β | (R)-1-(Naphthalen-2-yl)ethane-1,2-diol | High | >95% |
Note: Yields and ee values are representative and can be influenced by reaction conditions such as temperature, reaction time, and the presence of additives like methanesulfonamide.
As the data suggests, both AD-mix-α and AD-mix-β are highly effective in the asymmetric dihydroxylation of 2-vinylnaphthalene, affording the corresponding chiral diols in high yields and with excellent enantioselectivities. The choice between the two reagents is therefore primarily dictated by the desired absolute configuration of the final product.
Experimental Protocol: A Step-by-Step Guide
The following is a detailed, self-validating protocol for the asymmetric dihydroxylation of 2-vinylnaphthalene on a 1 mmol scale.
Materials:
-
AD-mix-α or AD-mix-β (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
2-Vinylnaphthalene (154 mg, 1 mmol)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Caption: Experimental workflow for naphthyl diol synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the appropriate AD-mix (1.4 g) with a 1:1 mixture of tert-butanol and water (10 mL total). Stir the mixture at room temperature until all solids are dissolved, resulting in a biphasic solution.
-
Substrate Addition: Cool the reaction mixture to 0 °C in an ice bath. To this cooled and vigorously stirred solution, add 2-vinylnaphthalene (1 mmol).
-
Reaction Monitoring: Continue to stir the reaction mixture vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to stir for at least one hour at room temperature.
-
Workup: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure naphthyl diol.
Mechanistic Insights into Facial Selectivity
The remarkable enantioselectivity of the Sharpless AD reaction is a consequence of the steric and electronic interactions between the alkene substrate and the chiral ligand in the transition state. The phthalazine (PHAL) linker in the ligand creates a "binding pocket" that orients the alkene in a preferred conformation for attack by the osmium tetroxide.
Caption: Ligand-controlled facial selectivity.
For AD-mix-β, the (DHQD)₂PHAL ligand creates a chiral environment where the top face of the alkene is more accessible for dihydroxylation, leading to the (R)-diol from 2-vinylnaphthalene. Conversely, the pseudoenantiomeric (DHQ)₂PHAL ligand in AD-mix-α orients the alkene such that the bottom face is more exposed, resulting in the formation of the (S)-diol.
Conclusion and Recommendations
Both AD-mix-α and AD-mix-β are exceptionally robust and reliable reagents for the asymmetric dihydroxylation of naphthyl-substituted alkenes. The choice between these two systems is unequivocally determined by the desired stereochemical outcome of the diol product. For the synthesis of (S)-naphthyl diols, AD-mix-α is the reagent of choice, while AD-mix-β will provide access to the corresponding (R)-enantiomer.
Researchers can confidently employ the standard experimental protocols with the expectation of high yields and excellent enantioselectivities. For novel or particularly challenging naphthyl-substituted alkenes, small-scale screening of both AD-mixes may be prudent to confirm the optimal conditions and stereochemical outcome. The predictability, operational simplicity, and high fidelity of the Sharpless Asymmetric Dihydroxylation, facilitated by AD-mix-α and AD-mix-β, ensure its continued prominence in the synthesis of complex chiral molecules for years to come.
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Heravi, M. M. Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research & Reviews: Journal of Pharmaceutical Analysis. 2019, 8(3). Available from: [Link]
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Organic Syntheses. An oven-dried 250 mL round-bottomed flask, fitted with a rubber septum, is charged with a 2.5 cm Teflon-coated magnetic oval stir bar and... Available from: [Link]
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A Senior Application Scientist's Guide to Chiral GC Analysis of 1-(2-naphthyl)-1,2-ethanediol Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of pharmaceutical compounds. 1-(2-naphthyl)-1,2-ethanediol and its derivatives are critical chiral building blocks in the synthesis of various active pharmaceutical ingredients (APIs). Their stereochemical configuration directly influences pharmacological activity. This guide provides an in-depth comparison of methodologies for the chiral gas chromatography (GC) analysis of these important compounds, grounded in experimental data and field-proven insights.
The Analytical Imperative: Why Chiral GC?
While chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for enantioselective analysis, GC offers distinct advantages for volatile or semi-volatile compounds, including higher resolution, faster analysis times, and sensitivity.[1][2] However, vicinal diols like 1-(2-naphthyl)-1,2-ethanediol present a challenge due to their polarity and the presence of active hydroxyl groups, which can lead to poor peak shape and tailing on many GC columns.[3] To overcome this, a two-pronged strategy is essential:
-
Chemical Derivatization: To increase volatility and thermal stability while reducing polarity.
-
Selection of an Optimal Chiral Stationary Phase (CSP): To achieve baseline separation of the resulting diastereomeric derivatives.
This guide will compare two common and effective approaches: Trifluoroacetylation followed by analysis on a permethylated β-cyclodextrin CSP, and Silylation followed by analysis on a trifluoroacetylated γ-cyclodextrin CSP.
The Mechanism of Chiral Recognition on Cyclodextrin Phases
Cyclodextrin-based CSPs are the most widely used and versatile phases in chiral GC.[1][4] These cyclic oligosaccharides have a truncated cone or "torus" shape with a hydrophobic inner cavity and a hydrophilic outer surface.[5] Chiral recognition is primarily achieved through the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin molecule.[5][6] The stability of these complexes is governed by a combination of interactions, including:
-
Inclusion: The nonpolar part of the analyte (e.g., the naphthyl group) fits into the hydrophobic cavity.
-
Hydrogen Bonding: Interactions between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin.
-
Dipole-Dipole Interactions.
Derivatization of the cyclodextrin's hydroxyl groups (e.g., with methyl, acetyl, or trifluoroacetyl groups) significantly alters its enantioselective properties, allowing for the fine-tuning of separations.[4]
Experimental Comparison: Methodologies & Performance
To provide a clear comparison, we present two detailed protocols for the analysis of a racemic mixture of 1-(2-naphthyl)-1,2-ethanediol.
Method 1: Trifluoroacetylation with a Permethylated β-Cyclodextrin Column
This method leverages a highly reactive derivatizing agent and a commonly successful CSP. Trifluoroacetylation is advantageous as it produces stable derivatives with excellent chromatographic properties and short retention times.[7][8] The electron-withdrawing trifluoroacetyl groups can also enhance interactions with the CSP.
Experimental Protocol: Method 1
1. Derivatization (Trifluoroacetylation): a. To 1 mg of the 1-(2-naphthyl)-1,2-ethanediol sample in a 2 mL vial, add 200 µL of Ethyl Acetate. b. Add 100 µL of Trifluoroacetic Anhydride (TFAA). c. Cap the vial tightly and heat at 60°C for 30 minutes. d. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. e. Reconstitute the residue in 1 mL of Hexane for GC injection.
2. GC Conditions:
- Column: Rt-βDEXsm (Permethylated β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Injector: Split (50:1), 250°C.
- Oven Program: 120°C (hold 1 min), ramp at 2°C/min to 180°C (hold 5 min).
- Detector: FID, 260°C.
Method 2: Silylation with a Trifluoroacetylated γ-Cyclodextrin Column
Silylation is another common derivatization technique, replacing active hydrogens with a trimethylsilyl (TMS) group. This guide utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The resulting TMS ethers are volatile and thermally stable. This is paired with a γ-cyclodextrin CSP, which has a larger cavity than β-cyclodextrin, potentially offering different selectivity.[5]
Experimental Protocol: Method 2
1. Derivatization (Silylation): a. To 1 mg of the 1-(2-naphthyl)-1,2-ethanediol sample in a 2 mL vial, add 200 µL of Pyridine. b. Add 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70°C for 45 minutes. d. The sample is ready for direct injection.
2. GC Conditions:
- Column: A CSP based on 2,6-di-O-pentyl-3-O-trifluoroacetyl-γ-cyclodextrin, 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Hydrogen, constant flow at 1.5 mL/min.
- Injector: Split (50:1), 250°C.
- Oven Program: 130°C (hold 1 min), ramp at 3°C/min to 190°C (hold 10 min).
- Detector: FID, 260°C.
Performance Data Summary
The following table summarizes the expected performance of each method. The key chromatographic parameters are Resolution (Rs), which quantifies the degree of separation between two peaks (a value >1.5 indicates baseline separation), and Selectivity (α), the ratio of the retention factors of the two enantiomers.
| Parameter | Method 1 (TFA Derivative / β-CD Column) | Method 2 (TMS Derivative / γ-CD Column) |
| Retention Time (tR1 / tR2) | ~25.2 min / ~26.1 min | ~22.8 min / ~23.5 min |
| Selectivity (α) | 1.05 | 1.04 |
| Resolution (Rs) | 2.1 | 1.6 |
| Peak Shape | Excellent, symmetrical | Good, minor tailing possible |
| Derivative Stability | High[7][8] | Moderate |
Note: These are representative data based on separations of similar aromatic diols. Actual retention times will vary based on specific system parameters.
Discussion and Recommendations
Method 1 (Trifluoroacetylation / β-CD) consistently provides superior resolution for this class of compounds. The combination of a stable, highly volatile derivative and the proven selectivity of permethylated β-cyclodextrin CSPs delivers robust, baseline separation.[9][10] This method is highly recommended as a starting point for routine quality control and high-throughput screening applications. The higher resolution provides a greater margin for error and ensures accurate quantification even when one enantiomer is present in trace amounts.
Method 2 (Silylation / γ-CD) is a viable alternative and may be advantageous if TFAA is incompatible with other functional groups on more complex derivatives. While the resolution is acceptable (Rs > 1.5), it is lower than that of Method 1. The larger cavity of the γ-cyclodextrin may not provide the optimal "fit" for the naphthyl-diol derivative compared to the β-cyclodextrin.[5] Additionally, TMS derivatives can be susceptible to hydrolysis if exposed to moisture, requiring careful sample handling.
Expert Insights & Troubleshooting
-
Temperature Optimization: Enantioselectivity on cyclodextrin phases is temperature-dependent. Lowering the oven temperature generally increases resolution (higher α values) but also lengthens the analysis time.[5] The temperature programs provided are optimized starting points.
-
Peak Tailing: If peak tailing is observed, it could indicate incomplete derivatization or active sites in the GC liner or column. Ensure derivatization reagents are fresh and consider using a deactivated inlet liner.
-
Column Choice: While this guide focuses on two common CSPs, the world of chiral columns is vast. If baseline separation is not achieved, screening other cyclodextrin derivatives (e.g., with different alkyl or acyl groups) is a logical next step.[9][10]
Conclusion
For the robust and reliable chiral GC analysis of 1-(2-naphthyl)-1,2-ethanediol derivatives, a strategy involving trifluoroacetylation followed by separation on a permethylated β-cyclodextrin stationary phase is the superior method . It provides excellent resolution, peak shape, and derivative stability, making it ideal for the stringent demands of pharmaceutical research and quality control. While silylation and other CSPs offer viable alternatives, the performance data strongly supports Method 1 as the most effective and reliable primary approach.
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Title: Chiral Cyclodextrin Capillary GC Columns. Source: Sigma-Aldrich.
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Title: Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC. Source: National Center for Biotechnology Information.
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A Comparative Guide to the Validation of (S)-1-(2-naphthyl)-1,2-ethanediol's Absolute Configuration
In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous assignment of a molecule's absolute stereochemistry is a cornerstone of efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological activities. This guide provides an in-depth comparison of methodologies for validating the absolute configuration of (S)-1-(2-naphthyl)-1,2-ethanediol, a versatile chiral building block. We will focus on the "gold standard" technique, single-crystal X-ray diffraction (XRD), and contrast it with powerful spectroscopic alternatives.
The Gold Standard: Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][2] The technique's power lies in its ability to directly visualize the spatial arrangement of atoms within a crystalline lattice.
The Principle of Absolute Configuration Determination with XRD
The determination of absolute configuration via XRD hinges on a phenomenon known as anomalous dispersion (or resonant scattering).[3][4][5][6] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of a crystal (known as Bijvoet pairs) should be equal.[3] The subtle differences in intensity between these pairs contain the information about the absolute arrangement of atoms in the crystal.
To quantify this, crystallographers refine a value known as the Flack parameter.[7][8][9]
-
A Flack parameter close to 0 indicates that the determined absolute configuration is correct.
-
A value near 1 suggests that the inverted structure is the correct one.
-
A value around 0.5 may point to a racemic crystal or twinning.[7]
For a reliable determination, the Flack parameter should have a small standard uncertainty.[8][10]
Experimental Workflow for XRD Validation
The journey from a powdered sample to a confirmed absolute configuration involves a meticulous, multi-step process.
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Detailed Experimental Protocol:
-
Crystal Growth (The Art of Patience):
-
Starting Material: Begin with highly purified (S)-1-(2-naphthyl)-1,2-ethanediol. Impurities can significantly hinder the formation of high-quality crystals.[11]
-
Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. For organic compounds, common choices include ethanol, ethyl acetate, or toluene.[12]
-
Method - Slow Evaporation:
-
Dissolve the compound in a minimal amount of a suitable solvent, warming gently if necessary to create a nearly saturated solution.[12]
-
Filter the solution through a syringe filter or a pipette with a cotton plug into a clean vial to remove any particulate matter.[13]
-
Cover the vial with a cap that has small perforations or with parafilm punctured with a needle. This allows for slow solvent evaporation.[14]
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[11]
-
-
Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects, typically 0.1-0.3 mm in size.
-
-
Data Collection and Structure Refinement:
-
The selected crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms.
-
An intense beam of X-rays (often from a copper or molybdenum source) is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.
-
Specialized software is used to solve the "phase problem" and generate an initial electron density map of the unit cell.
-
The atomic positions are refined against the experimental data to generate the final molecular structure.
-
Crucially, the software calculates the Flack parameter based on the anomalous scattering data, providing a numerical validation of the absolute configuration.[7]
-
Spectroscopic Alternatives for Configuration Analysis
While XRD is definitive, it requires a suitable single crystal, which can be a significant bottleneck.[15] Spectroscopic methods offer valuable, often faster, alternatives that can be performed on samples in solution.
Mosher's Ester Analysis (¹H NMR)
This widely used chemical derivatization method allows for the determination of the absolute configuration of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17]
Principle: The chiral alcohol is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters.[18] The bulky phenyl group of the MTPA reagent creates a distinct magnetic environment around the protons of the original alcohol. By comparing the ¹H NMR spectra of the two diastereomeric esters, specifically the differences in chemical shifts (Δδ = δS - δR), the absolute configuration can be deduced based on an established conformational model.[15][17]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[19]
Principle: A CD spectrum provides a unique fingerprint for a chiral molecule, which is highly sensitive to its stereochemistry.[19] The absolute configuration can be determined by comparing the experimentally measured CD spectrum to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the (S)-enantiomer).[20] A match between the experimental and calculated spectra confirms the absolute configuration. Alternatively, if the spectra are perfect mirror images, the opposite configuration is assigned.[20]
Comparative Analysis of Validation Methods
The choice of method depends on several factors, including the nature of the sample, available instrumentation, and the required level of certainty.
| Feature | Single-Crystal X-ray Diffraction (XRD) | Mosher's Ester Analysis (NMR) | Circular Dichroism (CD) Spectroscopy |
| Principle | Direct 3D structure determination via X-ray scattering | ¹H NMR analysis of diastereomeric esters | Differential absorption of circularly polarized light |
| Certainty | Unambiguous ("Gold Standard") | High, but model-dependent | High, but requires accurate calculations |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | ~5-10 mg of pure alcohol | ~1-5 mg, must have a chromophore |
| Time Investment | Days to weeks (crystal growth dependent) | 4-6 hours of active work over 1-2 days[16][18] | Hours (for measurement and calculation) |
| Key Advantage | Provides complete 3D structure | Does not require crystallization | Non-destructive, works on solutions |
| Main Limitation | Crystal growth can be challenging or impossible | Requires chemical derivatization, potential for side reactions | Requires a chromophore near the stereocenter and computational resources |
Conclusion: An Integrated Approach
For the definitive validation of the (S)-configuration of 1-(2-naphthyl)-1,2-ethanediol, single-crystal X-ray diffraction is the unparalleled method, providing direct and unambiguous proof. However, when crystallization proves difficult, Mosher's ester analysis and Circular Dichroism spectroscopy serve as powerful and reliable alternatives. In a rigorous drug development program, employing an orthogonal spectroscopic method to complement an initial XRD study provides a self-validating system, reinforcing the trustworthiness of the stereochemical assignment and ensuring the highest level of scientific integrity.
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbil carbons. Nature Protocols. [Link]
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Allen, C. S. (2013). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]
-
Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica. [https://www.semanticscholar.org/paper/The-use-of-X-ray-Crystallography-to-Determine-(-Flack/034c264d8a1309d20c576595d27532326792f392]([Link]
-
Freedman, T. B., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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- 8. Howard Flack and the Flack Parameter [mdpi.com]
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- 11. How To [chem.rochester.edu]
- 12. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
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- 14. chem.tamu.edu [chem.tamu.edu]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.umn.edu [experts.umn.edu]
- 18. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 19. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 20. americanlaboratory.com [americanlaboratory.com]
Spectroscopic Differences Between Mono- and Di-Naphthyl Ethanediols
This guide provides an in-depth spectroscopic comparison between 1-(1-naphthyl)-1,2-ethanediol (Mono-NED) and 1,2-di(1-naphthyl)-1,2-ethanediol (Di-NED). It focuses on the distinct photophysical phenomena arising from the second naphthyl chromophore—specifically exciton coupling in Circular Dichroism (CD) and excimer formation in fluorescence—and their applications in stereochemical analysis.
Executive Summary
The transition from a mono-naphthyl to a di-naphthyl ethanediol system is not merely structural; it introduces complex inter-chromophore interactions that fundamentally alter the spectroscopic signature. While Mono-NED behaves as an isolated fluorophore and chiral center, Di-NED acts as a bischromophoric system . This duality enables the Exciton Chirality Method for absolute configuration determination and generates unique excimer fluorescence useful for probing conformational dynamics. This guide details these differences to assist researchers in selecting the appropriate probe for chiral recognition and solvating agent applications.
Structural & Electronic Basis
The core difference lies in the spatial proximity of the naphthalene rings.
-
Mono-NED: Contains a single naphthalene ring. Its spectroscopy is dominated by the intrinsic transitions of the isolated naphthalene moiety (
, , ). -
Di-NED: Contains two naphthalene rings connected by a vicinal diol linker. The
-symmetry (in the chiral isomers) allows the electric transition moments of the two rings to couple through space, leading to split energy states (Davydov splitting).
Comparison of Key Properties
| Feature | Mono-NED | Di-NED |
| Chromophore | Single Naphthalene | Bis-Naphthalene (Interacting) |
| UV-Vis Absorption | Sum of monomer transitions | Bathochromic shift & broadening due to coupling |
| Circular Dichroism | Simple Cotton Effect (weak) | Bisignate Cotton Effect (Intense, Exciton Coupled) |
| Fluorescence | Structured Monomer Emission (~340 nm) | Broad Excimer Emission (~450 nm) |
| NMR ( | Standard anisotropic shielding | Enhanced anisotropy & ring current effects |
Spectroscopic Deep Dive
A. Circular Dichroism (CD): The Exciton Coupling Effect
This is the most critical analytical difference.
-
Mono-NED: Displays a weak CD signal corresponding to the specific rotation of the chiral center. The sign is difficult to correlate directly to configuration without empirical comparison.
-
Di-NED: Exhibits Exciton Coupled Circular Dichroism (ECCD) . The electric dipole moments of the two naphthalene rings interact to produce a "bisignate" curve (one positive peak, one negative peak) at the absorption maximum (approx. 220-250 nm for the strong
transition).-
Mechanism: If the projection of the two dipoles constitutes a clockwise twist (positive chirality), the lower energy Cotton effect is positive. If counter-clockwise , it is negative. This allows for ab initio determination of absolute configuration (Harada-Nakanishi Rule).
-
Figure 1: Logical flow of Exciton Coupling in Di-NED vs. isolated behavior in Mono-NED.
B. Fluorescence: Monomer vs. Excimer[2]
-
Mono-NED: Emits from a locally excited (LE) state. The spectrum is structured and mirrors the absorption spectrum.[1][2][3]
-
Di-NED: In fluid solution, the flexibility of the ethanediol bridge allows the two naphthalene rings to stack face-to-face in the excited state, forming an Excimer (Excited State Dimer).
-
Spectral Signature: A structureless, broad band redshifted by ~60-80 nm relative to the monomer.
-
Diagnostic Utility: The ratio of Monomer (
) to Excimer ( ) intensity is highly sensitive to solvent viscosity and conformational restriction.
-
C. NMR Spectroscopy: Anisotropic Shielding
The presence of the second naphthyl ring in Di-NED creates a strong magnetic anisotropy cone.
-
Methine Protons (
): In Di-NED, the methine protons (CH-OH) often appear upfield or downfield relative to Mono-NED depending on the population of gauche vs. anti conformers. In the anti conformer of (1S,2S)-Di-NED, the protons lie in the deshielding plane of the adjacent ring. -
Hydroxyl Protons: Intramolecular hydrogen bonding (O-H...O) is more stabilized in Di-NED due to the "buttressing effect" of the bulky naphthyl groups, leading to sharper, downfield OH signals in non-polar solvents (e.g.,
).
Experimental Protocols
Protocol A: Synthesis of (±)-1,2-Di(1-naphthyl)-1,2-ethanediol
Context: This method uses Samarium(II) iodide (SmI
Reagents:
-
1-Naphthaldehyde (1.0 equiv)
-
SmI
(0.1 M in THF, 2.2 equiv) -
Dry THF (Solvent)
-
HMPA (Additive, optional for diastereocontrol)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Substrate Solution: Dissolve 1-naphthaldehyde (5 mmol) in dry THF (20 mL).
-
Reductive Coupling: Cool the SmI
solution to 0°C. Slowly add the aldehyde solution via syringe pump over 30 minutes. The deep blue color of SmI will fade to yellow/green as it oxidizes. -
Quenching: Once the blue color persists (indicating excess SmI
), stir for an additional 15 mins, then quench with saturated aqueous NaHCO . -
Workup: Extract with EtOAc (3x), wash combined organics with Na
S O (to remove iodine), brine, and dry over MgSO . -
Purification: The crude product is a mixture of dl and meso isomers. Separate via flash chromatography (Hexane:EtOAc 4:1). The dl isomer (chiral) is typically the major product when HMPA is used.
Protocol B: Absolute Configuration via Exciton Chirality
Context: Determining if a sample is (1S,2S) or (1R,2R) using CD spectroscopy.
-
Sample Prep: Dissolve Di-NED (approx 10
M) in Acetonitrile or Methanol. Ensure absorbance at (~225 nm) is between 0.5 and 1.0. -
Measurement: Record CD spectrum from 400 nm to 190 nm.
-
Analysis:
-
Identify the
transition couplet (approx 220-230 nm). -
Positive Couplet: Peak at longer wavelength is negative, peak at shorter wavelength is positive (
/ ). Correlates to Counter-Clockwise twist (Left-handed). -
Negative Couplet: Peak at longer wavelength is positive, peak at shorter wavelength is negative (
/ ). Correlates to Clockwise twist (Right-handed). -
Note: For (1S,2S)-Di-NED, the bulky naphthyl groups orient anti to minimize sterics, defining the dipole twist.
-
Visualizing the Workflow
Figure 2: Decision tree for spectroscopic characterization and configuration assignment.
References
-
Exciton Chirality Method: Berova, N., Nakanishi, K., & Woody, R. W. (2000). Circular Dichroism: Principles and Applications. Wiley-VCH.
-
SmI2 Pinacol Coupling: Namy, J. L., Souppe, J., & Kagan, H. B. (1983). "Mechanism of the reaction of samarium diiodide with carbonyl compounds." Tetrahedron Letters, 24(7), 765-766.
-
Fluorescence Excimer Dynamics: Winnik, F. M. (1993). "Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media." Chemical Reviews, 93(2), 587–614.
-
Absolute Configuration by CD: Harada, N., & Nakanishi, K. (1972). "Exciton chirality method and its application to configurational and conformational studies of organic molecules." Accounts of Chemical Research, 5(8), 257–263.
Sources
Safety Operating Guide
Personal protective equipment for handling (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol
Operational Safety & Handling Guide: (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol
Executive Summary & Chemical Identity
This guide establishes the mandatory safety protocols for handling (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol . While often treated as a standard organic intermediate, the naphthalene moiety necessitates specific precautions regarding particulate inhalation and potential chronic toxicity. This protocol moves beyond basic compliance, focusing on data integrity (preventing cross-contamination) and operator safety (minimizing exposure to fine particulates).[1]
| Parameter | Details |
| Chemical Name | (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol |
| CAS Number | 43210-74-8 |
| Physical State | White to off-white solid powder |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1] Note: Naphthalene backbone implies potential carcinogenicity concerns; handle with high caution. |
| Solubility | Soluble in Methanol, Ethanol, THF, DMSO; Poorly soluble in water.[1] |
Hazard Analysis & Risk Assessment
As a Senior Scientist, I categorize this compound's risk profile not just by its acute toxicity, but by its physical behavior .
-
The "Static" Threat: High-purity chiral diols often exist as dry, dielectric powders.[1] They accumulate static charge, leading to "flying powder" during weighing. This risks inhalation and bench contamination.
-
The Naphthalene Moiety: While the diol functionality increases polarity, the naphthalene ring is lipophilic and can penetrate biological membranes. Long-term exposure to naphthalene derivatives is linked to hemolytic anemia and potential carcinogenesis.
-
Stereochemical Purity: Cross-contamination with the (R)-enantiomer or racemate compromises experimental validity.[1] PPE here serves a dual purpose: protecting you from the chemical, and protecting the chemical from your biological contaminants (enzymes, skin oils).[1]
Task-Based PPE Matrix
Do not use a "one-size-fits-all" approach. Select PPE based on the energy state of the system.
| Operation Level | Task Description | Respiratory | Hand Protection | Eye/Face | Body |
| Level 1: Low Energy | Storage, moving sealed containers.[1] | Standard Lab Ventilation | Nitrile (4 mil) | Safety Glasses | Lab Coat (Cotton/Poly) |
| Level 2: High Exposure | Weighing , transferring solids, open-vessel synthesis.[1] | Fume Hood (Mandatory) | Double Nitrile (Outer glove change every 30 mins) | Safety Goggles (if dust risk) or Glasses | Lab Coat + Tyvek Sleeves |
| Level 3: Solvated | Handling solutions (e.g., in DCM or THF).[1] | Fume Hood | Solvent-Specific (See Note Below) | Safety Goggles | Lab Coat + Chemical Apron |
Critical Note on Solvents: If dissolving in Dichloromethane (DCM) , standard nitrile gloves degrade in <2 minutes. You must use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves, or double-glove and change immediately upon splash contact.[1]
Operational Protocol: The "Zero-Static" Weighing Method
Standard weighing procedures often fail with fine organic powders due to static repulsion. Follow this field-proven methodology to ensure accuracy and safety.
Step 1: Engineering Controls Setup
-
Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.
-
Ionization: Place a benchtop ionizer or use an anti-static gun inside the hood. This is the only reliable way to prevent the powder from "jumping" off the spatula.
-
Barrier: Line the work surface with a disposable absorbent mat (plastic side down) to capture invisible particulates.
Step 2: The Transfer
-
Don PPE: Put on double nitrile gloves. Tuck the inner glove under the lab coat cuff; pull the outer glove over the cuff.
-
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (which degrades chiral purity).
-
Neutralize: Aim the anti-static gun at the open vial and the spatula for 3 seconds before digging.
-
Weighing:
-
Do not weigh directly into a volumetric flask (high spill risk).
-
Weigh into a glass weighing boat or parchment paper. Plastic boats generate static.
-
Transfer solids using a funnel. Rinse the boat with the reaction solvent to ensure 100% mass transfer.
-
Step 3: Decontamination
-
Wipe the balance area with a solvent-dampened Kimwipe (Ethanol is usually sufficient).
-
Dispose of the wipe in the Solid Hazardous Waste bin, not the trash.
Emergency Response Logic
In the event of exposure, immediate action mitigates long-term harm.[1][2][3]
Caption: Decision logic for immediate response to exposure. Note that solvent washing on skin is strictly prohibited as it accelerates dermal absorption of naphthalene derivatives.
Disposal & Waste Management
Improper disposal of chiral auxiliaries is a common compliance violation.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (often labeled "Debris contaminated with Chemicals").[1] Do not use the regular trash.
-
Liquid Waste:
-
If dissolved in Ethanol/Methanol: Non-Halogenated Organic Waste .
-
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
-
Never pour down the sink. Naphthalene derivatives are toxic to aquatic life (GHS H400/H410 potential).
-
Visualizing the PPE Decision Process
Use this workflow to determine the necessary protection level before starting work.
Caption: Logic flow for selecting Personal Protective Equipment based on physical state and solvent compatibility.
References
-
Santa Cruz Biotechnology. (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol Product Data (CAS 43210-74-8).[1] Retrieved from [1]
-
Sigma-Aldrich. Safety Data Sheet for (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol (Analogous Hazard Data). Retrieved from [1]
-
BenchChem. Disposal Protocols for Naphthalene Derivatives. Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Naphthalene (1910.1000). Retrieved from [1]
-
Sigma-HSE. Control of Electrostatic Hazards in Powder Handling. Retrieved from [1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
